Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGBBTNEIKWLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628562 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351439-07-1 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: From Discovery to a Cornerstone of Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic building block, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, synthesis, and its significant applications in the development of novel therapeutics. While a singular "discovery" event for this molecule is not prominent in the literature, its history is intrinsically linked to the broader exploration of the 7-azaindole scaffold. This guide will delve into the evolution of its synthesis and its crucial role in the creation of targeted therapies, particularly in the realm of kinase inhibitors for oncology.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, a bioisostere of indole, allows it to mimic the natural purine bases and interact with a wide array of biological targets. The strategic placement of a nitrogen atom in the six-membered ring imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moments, which can lead to enhanced binding affinity and selectivity for protein targets.
This compound (CAS Number: 351439-07-1) represents a functionally versatile derivative of this core structure. The presence of the methyl ester at the 4-position provides a convenient handle for further chemical modifications, making it an invaluable starting material for the synthesis of complex, biologically active molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 351439-07-1 | --INVALID-LINK-- |
| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 176.17 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage | Store at room temperature | --INVALID-LINK-- |
Spectral Data
Spectral analysis is critical for the identification and characterization of this compound. While a comprehensive public database of spectra for the free base is limited, data for the hydrochloride salt and related structures provide valuable insights.
-
¹H NMR: Proton nuclear magnetic resonance spectroscopy is used to determine the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen atoms.
-
¹³C NMR: Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound.
Note: Specific peak assignments for the free base are not consistently reported across public sources. Researchers should obtain and interpret their own analytical data for definitive characterization.
Discovery and Historical Context: A Story of Emergence
The history of this compound is not marked by a singular, celebrated discovery. Instead, its emergence is a testament to the growing importance of the 7-azaindole scaffold in the pursuit of targeted therapeutics, particularly from the late 20th century onwards.
The initial focus of research on 7-azaindole and its derivatives was driven by their structural similarity to purines, suggesting potential as antimetabolites in cancer and virology. However, the true explosion of interest in this heterocyclic system came with the advent of kinase-targeted drug discovery. Kinases, enzymes that play a crucial role in cell signaling, became major targets for cancer therapy. The 7-azaindole core proved to be an excellent "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.
It is within this context that this compound likely first appeared in the laboratories of medicinal chemists. Its synthesis would have been a logical step in the exploration of the 7-azaindole structure-activity relationship (SAR). The carboxylate group at the C4 position offered a versatile point for diversification, allowing chemists to readily synthesize libraries of compounds with different substituents to probe the binding pocket of their target kinases. Early patents in the field of kinase inhibitors likely contain the first documented syntheses of this compound, not as a final drug candidate, but as a critical intermediate.
Synthesis: Building the Core Scaffold
The synthesis of this compound, and 7-azaindoles in general, has evolved significantly over time. Early methods were often lengthy and low-yielding. However, the demand for these scaffolds in drug discovery has spurred the development of more efficient and versatile synthetic routes.
A common and effective strategy for the construction of the 7-azaindole core involves the cyclization of appropriately substituted pyridine derivatives. Below is a representative synthetic protocol that illustrates a modern approach to a related 7-azaindole carboxylate, which can be adapted for the synthesis of the target molecule.
Representative Synthetic Protocol: Synthesis of a Substituted Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
This protocol describes the synthesis of a related isomer to illustrate the general principles. The synthesis of the 4-carboxylate would follow a similar logic, starting from a different pyridine precursor.
Reaction: Transesterification of an ethyl ester to a methyl ester.
Starting Material: Ethyl 4-azaindole-2-carboxylate.
Reagents and Conditions:
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Heating at 55°C for 1 hour.[1]
Step-by-Step Procedure:
-
To a solution of ethyl 4-azaindole-2-carboxylate (42.3 mmol) in methanol (50 mL), add potassium carbonate (1.20 equivalents, 50.7 mmol).[1]
-
Stir the resulting suspension while heating to 55°C for 1 hour.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of diethyl ether and heptane as the eluent.[1]
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.[1]
-
Dilute the residue with water and stir for 15 minutes.[1]
-
Collect the resulting solid by filtration.[1]
-
Dry the solid in a vacuum oven at 65°C for 3 hours to afford the desired methyl 4-azaindole-2-carboxylate in approximately 90-100% yield.[1]
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to facilitate the transesterification reaction without causing significant side reactions.
-
Methanol as Solvent and Reagent: Methanol serves as both the solvent and the source of the methoxy group for the transesterification.
-
Heating: The reaction is heated to increase the rate of the transesterification.
-
Aqueous Workup: The addition of water helps to precipitate the organic product and dissolve the inorganic salts.
-
Filtration and Drying: These are standard procedures for isolating and purifying a solid product.
Self-Validating System:
The progress of the reaction is monitored by TLC, which allows for a clear determination of the reaction's endpoint. The high yield of the reaction and the straightforward isolation procedure contribute to the reliability and reproducibility of this protocol.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of 7-azaindole carboxylates.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary and most impactful application of this compound is as a foundational building block in the synthesis of kinase inhibitors for the treatment of cancer and other diseases. The 7-azaindole core's ability to act as a hinge-binder, coupled with the synthetic versatility of the C4-carboxylate, has made it a favored starting point for numerous drug discovery programs.
Mechanism of Action in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold typically orients itself within the ATP-binding pocket of a kinase, forming crucial hydrogen bonds with the "hinge" region of the enzyme. This interaction anchors the inhibitor, and substituents at various positions, often introduced via the C4-carboxylate, can then extend into other regions of the binding site to confer potency and selectivity.
Caption: The central role of the title compound in developing kinase inhibitors.
Examples of Drug Candidates and Clinical Applications
Numerous patents and publications describe the use of this compound in the synthesis of inhibitors for a wide range of kinases, including but not limited to:
-
Fibroblast Growth Factor Receptor (FGFR) inhibitors: For the treatment of various cancers driven by FGFR mutations.
-
Janus Kinase (JAK) inhibitors: For autoimmune diseases and certain cancers.
-
Spleen Tyrosine Kinase (Syk) inhibitors: For inflammatory diseases and hematological malignancies.
The ability to readily modify the C4 position has allowed for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of orally bioavailable and highly selective drug candidates.
Conclusion and Future Perspectives
This compound, while not having a dramatic discovery story, has quietly become an indispensable tool in the medicinal chemist's arsenal. Its history is one of enabling discovery rather than being a discovery in itself. The continued exploration of the 7-azaindole scaffold in drug development ensures that this versatile intermediate will remain relevant for years to come. Future research will likely focus on developing even more efficient and sustainable synthetic methods for its production and its application in the design of next-generation targeted therapies. The logical progression from a simple, functionalized core to complex, life-saving medicines is a powerful illustration of the elegance and impact of modern organic synthesis.
References
"Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate" molecular structure and formula
Abstract
This technical guide provides a comprehensive overview of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Belonging to the 7-azaindole class of molecules, this scaffold is a key pharmacophore in the development of targeted therapeutics, particularly kinase inhibitors. This document details the molecular structure, chemical formula, and physicochemical properties of the title compound. In light of the absence of a published, validated synthesis protocol, a plausible and robust multi-step synthetic route is proposed, grounded in established organometallic and heterocyclic chemistry principles. Furthermore, this guide discusses the compound's strategic importance in drug discovery and furnishes detailed, actionable protocols and theoretical data to support further research and application.
Introduction: The Strategic Importance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1] As a bioisostere of indole, where a carbon atom at position 7 is replaced by nitrogen, the 7-azaindole moiety often imparts favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility and improved metabolic stability.[2] This scaffold is a cornerstone in the design of a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities.[3]
Notably, 7-azaindole derivatives are prominent as kinase inhibitors, a class of drugs that has revolutionized oncology and the treatment of inflammatory diseases.[4] The nitrogen atom at the 7-position can act as a crucial hydrogen bond acceptor, facilitating potent and selective interactions with the hinge region of various protein kinases. This has led to the development of FDA-approved drugs and numerous clinical candidates targeting kinases such as FGFR, PI3K, and ATM.[5][6] this compound, the subject of this guide, serves as a versatile intermediate, providing a reactive handle at the 4-position for further chemical elaboration and the exploration of novel structure-activity relationships (SAR).
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound define its chemical behavior and potential applications.
Chemical Formula and Molecular Weight
The compound is defined by the following core metrics:
-
Chemical Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
CAS Number: 351439-07-1
Structural Representation
The molecular structure consists of a fused pyrrole and pyridine ring system, with a methyl carboxylate group appended at the C4 position of the pyridine ring.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
While experimentally determined data for this specific molecule are not widely published, a summary of its fundamental properties and predicted values is provided below. Commercial suppliers like Sigma-Aldrich note that they do not collect analytical data for this product.
| Property | Value / Predicted Range | Source |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Methanol (predicted) | General chemical principles |
| InChI Key | XOGBBTNEIKWLPQ-UHFFFAOYSA-N | |
| SMILES | COC(=O)c1ccnc2[nH]ccc12 |
Proposed Synthetic Pathway and Experimental Protocol
Retrosynthetic Analysis and Strategy
The synthesis plan hinges on a late-stage carbonylation. The target molecule can be disconnected at the C4-carboxyl bond, pointing to a 4-halo-7-azaindole as a key precursor. Halogenation at the C4 position of 7-azaindole is a known transformation, often requiring initial N-protection to control regioselectivity and improve solubility.
Caption: Retrosynthetic analysis for the proposed synthesis.
Proposed Multi-Step Synthesis Workflow
The forward synthesis involves three primary stages: N-protection, regioselective halogenation, and palladium-catalyzed methoxycarbonylation.
References
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic building block, stands as a pivotal intermediate in the synthesis of a multitude of biologically active compounds. Belonging to the 7-azaindole class of molecules, its unique structural framework is a recurring motif in numerous kinase and phosphodiesterase inhibitors, making it a compound of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, synthesis, and critical role as a precursor to advanced pharmaceutical agents, supported by detailed protocols and mechanistic insights.
Chemical Identity and Nomenclature
The compound at the core of this guide is systematically identified by the IUPAC name This compound .
Synonyms and Identifiers:
| Identifier Type | Value |
| Common Name | Methyl 7-azaindole-4-carboxylate |
| CAS Number | 351439-07-1[1] |
| Molecular Formula | C₉H₈N₂O₂[1] |
| Molecular Weight | 176.17 g/mol [1] |
| InChI Key | XOGBBTNEIKWLPQ-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)c1ccnc2[nH]ccc12[1] |
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a bioisostere of indole. This structural similarity allows it to interact with biological targets that recognize the indole moiety, while the nitrogen atom in the pyridine ring offers opportunities for modifying physicochemical properties and forming additional interactions, a feature extensively exploited in drug design.
The Strategic Importance in Medicinal Chemistry
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its significance stems from its ability to serve as a versatile template for developing inhibitors of various enzyme families, most notably protein kinases and phosphodiesterases (PDEs).
A Key Scaffold for Kinase Inhibitors
Abnormal kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The 1H-pyrrolo[2,3-b]pyridine core has been instrumental in the development of potent and selective kinase inhibitors.
-
Janus Kinase (JAK) Inhibitors: The 7-azaindole nucleus is a central feature of Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis.[2] The synthesis of Tofacitinib and other JAK inhibitors often involves intermediates derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.[3][4][5][6][7][8][9][10]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is implicated in various cancers. Several series of potent FGFR inhibitors have been developed based on the 1H-pyrrolo[2,3-b]pyridine framework.
A Building Block for Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that regulate intracellular signaling pathways. Inhibitors of these enzymes have therapeutic applications in a range of conditions. Notably, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and neurological disorders.
Synthesis of this compound
While various methods exist for the synthesis of the 7-azaindole core, a common and effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. Below is a representative, multi-step synthetic protocol.
General Synthetic Workflow
The synthesis of this compound typically begins with a substituted pyridine and involves the sequential introduction of functional groups to enable the formation of the fused pyrrole ring.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a composite representation based on established synthetic strategies for 7-azaindole derivatives.
Step 1: Nitration of a Pyridine Precursor
-
To a cooled solution of a suitable pyridine derivative (e.g., 2-amino-3-methylpyridine) in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the nitropyridine intermediate.
Step 2: Reductive Cyclization to form the Pyrrole Ring
-
In a round-bottom flask, dissolve the nitropyridine intermediate in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder or tin(II) chloride, to the solution.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter to remove the reducing agent, and concentrate the filtrate under reduced pressure.
-
The resulting crude product is the 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Step 3: Fischer Esterification
-
Suspend the crude 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and neutralize with a weak base.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Application as a Key Synthetic Intermediate
The utility of this compound lies in its versatile reactivity, allowing for the elaboration of the 7-azaindole core into more complex molecules. The ester functional group can be readily converted into other functionalities, such as amides, which are common in drug molecules.
Synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carboxamides
A frequent transformation is the amidation of the methyl ester to introduce diverse side chains, a critical step in tuning the pharmacological properties of the final compound.
Caption: Reaction pathway for the synthesis of carboxamide derivatives.
Experimental Protocol: Amide Coupling
-
Hydrolysis of the Ester: To a solution of this compound in a mixture of methanol and water, add an excess of sodium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete. Acidify the solution to precipitate the carboxylic acid, which is then filtered and dried.
-
Amide Formation: To a solution of the resulting 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in a suitable aprotic solvent (e.g., DMF), add an amide coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., DIPEA).
-
Add the desired primary or secondary amine to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by chromatography to yield the desired 1H-pyrrolo[2,3-b]pyridine-4-carboxamide derivative.
Conclusion
This compound is a high-value intermediate in the field of medicinal chemistry. Its 7-azaindole core provides a robust and versatile scaffold for the design and synthesis of potent and selective inhibitors of key biological targets. A thorough understanding of its synthesis and reactivity is essential for researchers and scientists engaged in the discovery and development of novel therapeutics. The synthetic routes and protocols outlined in this guide offer a foundational framework for the utilization of this important building block in advancing the frontiers of drug discovery.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. research.unl.pt [research.unl.pt]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Tofacitinib [cjph.com.cn]
- 9. WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This compound, built upon the medicinally significant 7-azaindole core, represents a key building block for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and potential applications, particularly in the realm of kinase inhibition and oncology. The information presented herein is a synthesis of established literature and expert analysis, designed to empower researchers in their quest for next-generation therapeutics.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heterocycle that has garnered immense interest in medicinal chemistry. Its structure is bioisosteric to indole, a core component of many biologically active natural products and pharmaceuticals. The strategic replacement of the C-7 carbon in indole with a nitrogen atom to form 7-azaindole imparts unique physicochemical properties, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability.
This scaffold is a cornerstone in the design of a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities.[1] Notably, 7-azaindole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2] The pyridine nitrogen of the 7-azaindole core can act as a hydrogen bond acceptor, a feature often exploited in the design of kinase inhibitors that target the hinge region of the ATP-binding pocket.[1] The pyrrole NH, on the other hand, can serve as a hydrogen bond donor, providing an additional point of interaction with target proteins. This dual hydrogen bonding capability is a key factor contributing to the high affinity and selectivity of many 7-azaindole-based drugs.
The versatility of the 7-azaindole scaffold has led to its incorporation into a wide array of drug candidates targeting, among others, Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).[1][3] this compound, the subject of this guide, is a strategically functionalized derivative of this privileged scaffold, offering a reactive handle for further chemical modifications and the exploration of novel chemical space in drug discovery programs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section details the known properties of this compound.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 351439-07-1 | [4] |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Physical Form | Solid | |
| Purity | ≥96% (Commercially available) | |
| Storage Temperature | Room temperature | |
| InChI Key | XOGBBTNEIKWLPQ-UHFFFAOYSA-N | |
| SMILES | COC(=O)c1ccnc2[nH]ccc12 | [4] |
Predicted Physicochemical Parameters
| Property | Predicted Value | Source |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
It is recommended that these parameters be determined experimentally for any new batch of the compound.
Synthesis and Purification
The synthesis of functionalized 7-azaindoles is a topic of significant interest, with numerous strategies reported in the literature. While a specific, detailed synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for analogous compounds.
Proposed Synthetic Pathway: A Two-Step Approach
A common and effective method for the synthesis of methyl esters of heterocyclic carboxylic acids is the esterification of the corresponding carboxylic acid. This can be preceded by the construction of the 7-azaindole-4-carboxylic acid core.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Esterification of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
This protocol is adapted from standard esterification procedures and should be optimized for this specific substrate.
Step 1: Reaction Setup
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH, 10-20 mL per gram of starting material), add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise at 0 °C.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are crucial to prevent the reverse reaction (hydrolysis).
-
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate indicates the progression of the reaction.
-
Step 2: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Trustworthiness: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the electrophilic ester moiety. This provides multiple avenues for chemical modification.
Reactions at the Ester Group
-
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH in a mixture of THF/water or MeOH/water). This carboxylic acid can then be coupled with various amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes with the aid of a Lewis acid catalyst.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).
Reactions at the Pyrrole Nitrogen (N-1)
-
N-Alkylation/Arylation: The pyrrole nitrogen can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl or aryl halide to introduce a substituent at the N-1 position.[5]
-
N-Protection: For reactions requiring the protection of the pyrrole NH, common protecting groups such as Boc (di-tert-butyl dicarbonate), Cbz (benzyl chloroformate), or SEM (2-(trimethylsilyl)ethoxymethyl chloride) can be employed.
Electrophilic Aromatic Substitution
The 7-azaindole ring system is susceptible to electrophilic aromatic substitution. The electron-rich pyrrole ring is generally more reactive than the pyridine ring.
-
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce a halogen atom, typically at the C-3 position.
-
Nitration and Sulfonation: These reactions often require careful control of conditions to avoid side reactions and achieve the desired regioselectivity. Nitration of the 7-azaindole N-oxide has been shown to favor substitution at the C-4 position.[2]
-
Acylation: Friedel-Crafts acylation can introduce an acyl group, usually at the C-3 position.
Caption: Key reactivity sites on the molecule.
Spectroscopic Characterization
Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound. While a publicly available, fully assigned spectrum for this specific isomer is scarce, the expected spectral data can be reliably predicted based on the analysis of the parent 7-azaindole and its other derivatives.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bicyclic system and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nature of the ester group and the electronic properties of the two rings.
-
Pyrrole Protons (H-2, H-3): These are expected to appear as doublets or multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm.
-
Pyridine Protons (H-5, H-6): These protons will also be in the aromatic region, likely between δ 7.5 and 8.5 ppm. The exact coupling patterns will depend on their positions relative to the nitrogen atom and the ester group.
-
Pyrrole NH: A broad singlet is expected for the NH proton, typically in the region of δ 11.0-12.0 ppm, and its chemical shift can be concentration and solvent dependent.
-
Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group will be observed, likely around δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 160-170 ppm.
-
Aromatic Carbons: The carbons of the 7-azaindole ring will appear in the aromatic region, typically between δ 100 and 150 ppm. The carbon attached to the ester group (C-4) will be deshielded.
-
Methyl Carbon: The methyl carbon of the ester group will give a signal in the upfield region, around δ 50-55 ppm.
Mass Spectrometry
-
Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ is expected at m/z 177.0664, corresponding to the formula C₉H₉N₂O₂⁺.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Applications in Drug Discovery and Development
This compound is a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery. Its strategic placement of the methyl ester at the C-4 position allows for the introduction of diverse functionalities that can probe interactions with the solvent-exposed regions of protein binding sites.
The 7-azaindole core is a well-established pharmacophore in kinase inhibitors.[1] By converting the C-4 methyl ester to an amide, for instance, medicinal chemists can introduce a wide variety of substituents to fine-tune the compound's properties, such as:
-
Potency and Selectivity: The amide substituent can be designed to form additional hydrogen bonds or van der Waals interactions with the target protein, thereby increasing binding affinity and selectivity over other kinases.
-
Physicochemical Properties: Modification at the C-4 position can be used to modulate solubility, lipophilicity (LogP), and other properties that are critical for drug-likeness and pharmacokinetic performance.
-
Pharmacokinetic Profile: The nature of the substituent can influence the metabolic stability, plasma protein binding, and overall absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Recent studies on other 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[1][6] These findings underscore the potential of this scaffold in the development of novel anti-cancer agents.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a dry and well-ventilated place.
-
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
This compound is a key chemical entity that stands at the intersection of a privileged heterocyclic scaffold and versatile synthetic chemistry. Its 7-azaindole core provides a proven framework for engaging with critical biological targets, particularly protein kinases. The C-4 methyl ester functionality serves as a convenient and strategic point for derivatization, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, aiming to equip researchers with the foundational knowledge required to leverage this valuable building block in their drug discovery endeavors. As the quest for more effective and selective therapeutics continues, the strategic use of well-designed chemical tools like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 1H-pyrrolo 2,3-b pyridine-4-carboxylate AldrichCPR 351439-07-1 [sigmaaldrich.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Characterization of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Technical Guide
Disclaimer: This technical guide provides a detailed overview of the expected spectroscopic data for methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. As of the latest search, publicly available, comprehensive experimental spectra for this specific compound are limited. Therefore, the data presented herein is a combination of information for the hydrochloride salt of the target compound and predictive analysis based on structurally related 7-azaindole derivatives found in the scientific literature. This guide is intended for researchers, scientists, and drug development professionals to aid in the characterization of this and similar molecules.
Introduction
This compound, also known as methyl 7-azaindole-4-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors. Accurate structural elucidation and characterization are paramount for its application in drug discovery and development. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Numbering
The structural integrity and purity of a synthesized compound are fundamentally verified through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.
Caption: Molecular structure and atom numbering of this compound.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the N-H proton of the pyrrole ring, and the methyl ester protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~12.0 | broad singlet | - |
| H5 | ~8.5 | doublet | ~5.0 |
| H6 | ~7.5 | doublet | ~5.0 |
| H2 | ~7.8 | doublet | ~3.5 |
| H3 | ~6.8 | doublet | ~3.5 |
| O-CH₃ | ~3.9 | singlet | - |
Interpretation of the ¹H NMR Spectrum
-
N-H Proton (H1): The proton on the pyrrole nitrogen is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet at a high chemical shift (~12.0 ppm).
-
Pyridine Ring Protons (H5 and H6): The protons on the pyridine ring will appear as doublets due to coupling with each other. H5 is expected to be at a lower field than H6 due to the anisotropic effect of the neighboring nitrogen atom.
-
Pyrrole Ring Protons (H2 and H3): These protons will also appear as doublets, coupling with each other. H2 is generally at a lower field than H3 in pyrrolo[2,3-b]pyridines.
-
Methyl Ester Protons (O-CH₃): The three protons of the methyl group will appear as a sharp singlet at a characteristic chemical shift of around 3.9 ppm.
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrument Parameters: The spectrum is acquired on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans is required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction, with chemical shifts referenced to the solvent peak.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| C7a | ~150 |
| C5 | ~148 |
| C4 | ~140 |
| C2 | ~130 |
| C3a | ~120 |
| C6 | ~115 |
| C3 | ~102 |
| O-CH₃ | ~52 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~165 ppm).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the ester substituent. The carbons adjacent to nitrogen (C7a and C5) are expected at lower fields. The quaternary carbons (C4 and C3a) will also have distinct chemical shifts.
-
Methyl Carbon (O-CH₃): The carbon of the methyl ester group is the most shielded, appearing at the highest field (~52 ppm).
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected, followed by the sample spectrum.
-
Data Processing: The spectrum is presented as a plot of transmittance versus wavenumber.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Pyrrole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Methyl C-H |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, 1580, 1470 | C=C and C=N stretch | Aromatic rings |
| ~1250 | C-O stretch | Ester C-O |
Interpretation of the IR Spectrum
-
N-H Stretch: A characteristic broad absorption band around 3300 cm⁻¹ is expected for the N-H stretching vibration of the pyrrole ring.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.
-
Carbonyl Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is a key indicator of the ester carbonyl group.
-
Aromatic Ring Vibrations: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the fused aromatic rings.
-
C-O Stretch: The C-O stretching vibration of the ester group will give rise to a strong band in the fingerprint region, typically around 1250 cm⁻¹.
IV. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrometry Data
| m/z | Ion | Predicted Fragmentation Pathway |
| 177.06 | [M+H]⁺ | Protonated molecular ion |
| 145.04 | [M+H - CH₃OH]⁺ | Loss of methanol |
| 117.04 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group |
Interpretation of the Mass Spectrum
The ESI mass spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 177.06, confirming the molecular weight of the compound (176.17 g/mol ).
Caption: Predicted fragmentation pathway for this compound in ESI-MS.
Key fragmentation pathways in tandem MS (MS/MS) experiments would likely involve the loss of neutral molecules from the protonated parent ion. A common fragmentation for methyl esters is the loss of methanol (CH₃OH), which would result in a fragment ion at m/z 145.04. Another plausible fragmentation is the loss of the entire carbomethoxy group (•COOCH₃) to yield a fragment at m/z 117.04.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of closely related compounds and general spectroscopic principles, offer a detailed fingerprint of the molecule. Researchers and scientists can utilize this guide to interpret their experimental data, confirm the identity and purity of their synthesized material, and advance their research in the development of novel therapeutics based on the 7-azaindole scaffold.
Solubility Profile of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Guide for Drug Discovery and Development
An In-Depth Technical Guide for Researchers
Abstract
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic building block belonging to the 7-azaindole class, is of significant interest in medicinal chemistry and materials science.[1] The successful application of this scaffold in synthesis, screening, and formulation is fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in common organic solvents. We will explore the physicochemical properties of the molecule, present a predictive solubility framework based on the principle of "like dissolves like," and provide a detailed, field-proven protocol for experimental solubility determination. This document is intended to equip researchers, chemists, and formulation scientists with the necessary insights to effectively handle and utilize this compound in their workflows.
Introduction to this compound
The 7-Azaindole Scaffold: A Privileged Structure
The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a "privileged scaffold" in drug discovery. Compounds based on this structure are integral to the development of therapeutics targeting a range of diseases. However, the introduction of the pyridine nitrogen can also lead to challenging physicochemical properties, including poor solubility, which must be addressed early in the development process.[2]
The Critical Role of Solubility
Solubility is a cornerstone of chemical and pharmaceutical science.[3] In drug discovery, it influences every stage, from the feasibility of high-throughput screening and synthetic workups to the bioavailability of a final active pharmaceutical ingredient (API). A compound with poor solubility can create significant hurdles, leading to unreliable biological data, difficult purification, and complex formulation challenges. Therefore, establishing a clear solubility profile is not merely a procedural step but a critical-path activity in research and development.
Physicochemical Properties and Structural Analysis
To understand the solubility of this compound, we must first examine its molecular characteristics.
| Property | Value | Source |
| CAS Number | 351439-07-1 | [4][5] |
| Molecular Formula | C₉H₈N₂O₂ | [1][5] |
| Molecular Weight | 176.17 g/mol | [1][5] |
| Physical Form | Solid | [5] |
A structural analysis reveals a molecule of moderate polarity. Key features include:
-
Hydrogen Bond Donor: The pyrrole N-H group.
-
Hydrogen Bond Acceptors: The pyridine nitrogen and the two oxygen atoms of the methyl ester group.
-
Aromatic System: The fused bicyclic ring system, which contributes a nonpolar character.
The presence of both hydrogen bond donors and acceptors suggests that the molecule will interact favorably with polar solvents. However, the rigid, planar aromatic core can promote strong crystal lattice interactions, potentially leading to low solubility even in polar media, a phenomenon observed in some related azaindole analogs.[2]
Theoretical Principles of Solubility
The "Like Dissolves Like" Paradigm
The most reliable guiding principle for predicting solubility is "like dissolves like."[3][6] This rule states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Solvents (e.g., water, methanol, DMSO) effectively dissolve polar solutes by forming strong dipole-dipole interactions or hydrogen bonds.
-
Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes through weaker van der Waals forces.
Based on its structure, this compound is a polar molecule and is expected to exhibit greater solubility in polar solvents compared to nonpolar hydrocarbon solvents.
Diagram: Molecular Structure & Polarity Analysis
The following diagram illustrates the key structural features governing the compound's polarity and potential for intermolecular interactions.
Caption: Structural features influencing the compound's solubility.
Experimental Determination of Solubility
While theoretical predictions are valuable, they must be confirmed by empirical testing.[6] A systematic experimental approach is essential for building a reliable solubility profile.
Rationale for Solvent Selection
The choice of solvents should cover a broad spectrum of polarities and functionalities to provide a comprehensive understanding of the compound's behavior. The following list represents a standard panel for such an assessment:
-
Nonpolar: Hexane, Toluene
-
Moderately Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water
Diagram: Experimental Workflow for Solubility Classification
The following flowchart provides a self-validating, systematic workflow for classifying the solubility of an unknown compound, adapted from established qualitative analysis schemes.[7]
Caption: Logical workflow for systematic solubility testing.
Step-by-Step Protocol for Qualitative Solubility Assessment
This protocol is designed to efficiently determine solubility in a range of solvents.
Materials:
-
This compound
-
Small test tubes or 1.5 mL vials
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Panel of selected solvents
Procedure:
-
Preparation: Weigh approximately 2-5 mg of the compound into a clean, dry test tube.
-
Solvent Addition: Add 0.5 mL of the first test solvent to the tube.
-
Mixing: Cap the tube securely and vortex vigorously for 30-60 seconds.[7]
-
Observation: Visually inspect the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all, or only a negligible amount does.[3]
-
-
Incremental Addition (if needed): If the compound is insoluble, add another 0.5 mL of solvent (for a total of 1.0 mL) and repeat steps 3 and 4. This helps to confirm insolubility at a standard concentration (2-5 mg/mL).
-
Record Results: Meticulously record the observations for each solvent in a laboratory notebook.
-
Repeat: Use a fresh, dry test tube for each new solvent to avoid cross-contamination.
Predicted Solubility Profile and Discussion
While direct, published quantitative data for this specific molecule is scarce, we can construct a predictive profile based on its structure and data from close analogs, such as 7-azaindole itself.
Summary of Predicted Solubility
| Solvent | Polarity Type | Predicted Solubility | Rationale & Analog Insights |
| Hexane / Toluene | Nonpolar | Insoluble | The molecule's high polarity and hydrogen bonding capacity are incompatible with nonpolar solvents. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | Sparingly to Soluble | DCM can dissolve moderately polar compounds. Some azaindole intermediates show good solubility in DCM.[8] |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Sparingly Soluble | Similar to DCM, but its hydrogen bond accepting capability might improve interaction. 7-azaindole shows moderate solubility in EtOAc.[9] |
| Acetone / Acetonitrile | Polar Aprotic | Sparingly to Soluble | These solvents are polar and can accept hydrogen bonds. However, some complex 7-azaindole derivatives show exceptionally low solubility in them.[2] 7-azaindole itself is quite soluble in acetone.[9] |
| Methanol / Ethanol | Polar Protic | Sparingly to Soluble | These solvents can act as both H-bond donors and acceptors. However, strong crystal packing of the solute may limit solubility. 7-azaindole has good solubility in methanol.[9] |
| THF | Polar Aprotic | Soluble | THF is an excellent solvent for many heterocyclic compounds. 7-azaindole exhibits its highest solubility in THF among many common solvents.[9] |
| DMF / DMSO | Polar Aprotic | Soluble to Very Soluble | These are highly polar, aprotic solvents with strong dissolving power for a wide range of organic compounds, including those with poor solubility elsewhere. |
| Water | Polar Protic | Insoluble | Despite its polar groups, the molecule's carbon-rich aromatic framework is expected to make it insoluble in water, a common trait for organic molecules of this size.[10] |
Discussion of Analog Data
Studies on the parent 7-azaindole compound show that its solubility is highest in THF, followed by acetone and various alcohols.[9] Conversely, research on more complex, substituted 7-azaindole derivatives has highlighted instances of "exceptionally low solubility" in common solvents like methanol and acetone.[2] This discrepancy underscores a critical point: while the 7-azaindole core provides a baseline prediction, substituents (like the methyl carboxylate group in our target) can dramatically alter the crystal lattice energy and, consequently, the solubility. Therefore, experimental verification for this compound is paramount.
Practical Recommendations for Laboratory Use
Strategies for Solubilization
For applications requiring higher concentrations, consider the following:
-
Primary Solvents: Begin with highly polar aprotic solvents like DMSO or DMF , where solubility is predicted to be highest.
-
Co-solvents: For aqueous applications, a stock solution can be prepared in DMSO and then diluted carefully into the aqueous buffer. Be mindful of the final DMSO concentration and potential for precipitation.
-
Heating: Gentle warming can sometimes increase the rate of dissolution and solubility, but the stability of the compound at elevated temperatures should be considered.
Safety and Handling
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
Conclusion
This compound is a polar heterocyclic compound whose solubility is governed by its ability to form hydrogen bonds and its rigid aromatic structure. It is predicted to be most soluble in polar aprotic solvents like THF, DMF, and DMSO, with limited to sparing solubility in alcohols and moderately polar solvents, and insoluble in nonpolar hydrocarbons and water. Due to the variable solubility observed in closely related analogs, the predictive framework presented here should be used as a guide, with the definitive profile for any specific application being established through the rigorous experimental protocol provided.
References
- 1. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. Methyl 1H-pyrrolo 2,3-b pyridine-4-carboxylate AldrichCPR 351439-07-1 [sigmaaldrich.com]
- 5. Methyl 1H-pyrrolo 2,3-b pyridine-4-carboxylate AldrichCPR 351439-07-1 [sigmaaldrich.com]
- 6. Khan Academy [khanacademy.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate | 956485-62-4 | Benchchem [benchchem.com]
- 9. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn:443]
- 10. www1.udel.edu [www1.udel.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. chemscene.com [chemscene.com]
A Technical Guide to the Potential Biological Activities of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Scaffold-Centric Approach for Drug Discovery
Introduction: The Privileged Scaffold and the Versatile Intermediate
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse protein targets, offering a robust starting point for drug discovery. The 1H-pyrrolo[2,3-b]pyridine , commonly known as 7-azaindole, is a quintessential example of such a scaffold. Its unique electronic properties and structural resemblance to endogenous purines have made it a cornerstone in the development of therapeutics targeting a wide array of diseases, including cancer, inflammation, and viral infections. Several FDA-approved drugs, such as the BRAF kinase inhibitor Vemurafenib and the tyrosine kinase inhibitor Pexidartinib, feature the 7-azaindole core, underscoring its clinical significance.
This guide focuses on a specific, yet pivotal, derivative: Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 351439-07-1). While direct biological profiling of this compound is not extensively documented, its principal value lies in its role as a versatile synthetic intermediate. The methyl ester at the 4-position serves as a reactive handle, enabling chemists to elaborate the core structure into more complex and potent molecules. Therefore, to understand the potential of this compound, we must explore the well-established biological activities of the broader 7-azaindole class it belongs to and enables. This document will provide researchers, scientists, and drug development professionals with an in-depth analysis of the potential therapeutic applications stemming from this key chemical building block, grounded in the proven activities of its derivatives.
Part 1: The 7-Azaindole Core - A Foundation for Diverse Bioactivity
The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution critically alters the molecule's hydrogen bonding capabilities and electronic distribution, allowing it to engage in unique interactions with biological targets. This versatility has led to the discovery of derivatives with a remarkable range of pharmacological effects.
| Biological Activity | Key Molecular Targets/Pathways | Therapeutic Area | References |
| Anticancer | Protein Kinases (BRAF, FGFR, CDK8, ATM, JAK) | Oncology | |
| Anti-inflammatory | Phosphodiesterase 4B (PDE4B), Kinases (JAK) | Inflammation, Autoimmune Diseases | |
| Immunomodulatory | Janus Kinase 3 (JAK3) | Transplant Rejection, Autoimmune Diseases | |
| Antiviral | HIV gp120, Influenza Polymerase | Infectious Diseases | |
| Neuroprotection | Glycogen Synthase Kinase 3β (GSK-3β) | Neurodegenerative Diseases (e.g., Alzheimer's) | |
| Cytotoxic | Apoptosis Induction, Cell Cycle Control | Oncology |
Part 2: A Primary Precursor for Potent Kinase Inhibitors
The most prominent application of the 7-azaindole scaffold is in the development of protein kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The 7-azaindole core acts as an effective "hinge-binder," forming key hydrogen bonds within the ATP-binding pocket of many kinases.
This compound is an ideal starting point for synthesizing these inhibitors. The carboxylate group can be readily converted to an amide, a common feature in many kinase inhibitors, allowing for the introduction of various substituents to optimize potency and selectivity. Furthermore, other positions on the ring system can be functionalized. For instance, a related intermediate, methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is explicitly used in the synthesis of kinase inhibitors, highlighting the strategic importance of this scaffold in creating compounds with high biological activity.
General Synthetic Workflow to Kinase Inhibitors
The conversion of this compound into a targeted kinase inhibitor typically involves a multi-step synthetic sequence designed to build complexity and introduce pharmacophoric elements. The following workflow illustrates a common strategic approach.
Caption: Synthetic workflow from the starting material to a final inhibitor.
Experimental Protocol: Amide Bond Formation
This protocol details the conversion of the carboxylic acid (derived from the title compound) to a diverse library of amides, a crucial step for exploring structure-activity relationships (SAR).
Objective: To synthesize a 1H-pyrrolo[2,3-b]pyridine-4-carboxamide derivative.
Materials:
-
1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq)
-
Desired amine (e.g., aniline derivative, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, nitrogen atmosphere setup
Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: Add the desired amine, followed by DIPEA. Stir the mixture for 5 minutes at room temperature.
-
Coupling Agent: Add HATU in one portion to the stirring solution. The choice of HATU as a coupling reagent is deliberate; it is highly efficient and minimizes side reactions and racemization, ensuring the integrity of the product.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). The aqueous work-up removes the water-soluble DMF and excess reagents.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Self-Validation: The success of the reaction is confirmed by characterizing the final product using NMR (¹H and ¹³C) and Mass Spectrometry to confirm its structure and purity, ensuring the protocol yields the intended compound.
Part 3: Potential in Anti-Inflammatory Drug Discovery
Chronic inflammation underlies numerous diseases, from rheumatoid arthritis to neurodegenerative conditions. The 7-azaindole scaffold has been successfully exploited to create potent anti-inflammatory agents. A notable example is the development of selective inhibitors for Phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that degrades cyclic AMP (cAMP), a key second messenger that mediates anti-inflammatory responses. Inhibiting PDE4B increases intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokines like TNF-α.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown moderate to good inhibition against PDE4B, making this a promising avenue for development starting from this compound.
Signaling Pathway: PDE4B Inhibition in Macrophages
This diagram illustrates how a 7-azaindole-based PDE4B inhibitor can suppress inflammation in a macrophage stimulated by lipopolysaccharide (LPS).
Caption: Mechanism of action for a PDE4B inhibitor in an immune cell.
Experimental Protocol: In Vitro TNF-α Release Assay
This assay is a standard method to quantify the anti-inflammatory potential of a compound by measuring its ability to inhibit TNF-α production from immune cells.
Objective: To evaluate the ability of a test compound (derived from the title scaffold) to inhibit LPS-induced TNF-α secretion in macrophage-like cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound stock solution (in DMSO)
-
Rolipram (known PDE4B inhibitor, as a positive control)
-
TNF-α ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. This ensures cells are in a healthy, responsive state.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or Rolipram for 1 hour. A vehicle control (DMSO) must be included. This pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus.
-
Inflammatory Stimulation: Add LPS to each well (final concentration of 100 ng/mL) to induce an inflammatory response. Leave a set of wells untreated as a negative control.
-
Incubation: Incubate the plate for 6-12 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value (the concentration at which 50% of TNF-α release is inhibited).
Trustworthiness: This protocol includes positive (Rolipram), negative (unstimulated), and vehicle (DMSO) controls. This self-validating system ensures that any observed effect is due to the compound's activity and not an artifact of the experimental setup.
Part 4: Broad Therapeutic Potential
The versatility of the 7-azaindole scaffold extends beyond cancer and inflammation. Derivatives have shown significant promise in other complex diseases.
-
Neurodegenerative Diseases: Glycogen synthase kinase 3β (GSK-3β) is implicated in the pathology of Alzheimer's disease. Recently, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent GSK-3β inhibitors, demonstrating the ability to promote neurite outgrowth and showing potential as therapeutic agents for Alzheimer's.
-
Immunomodulation: Janus kinase 3 (JAK3) is critical for cytokine signaling in immune cells. Selective JAK3 inhibitors can prevent transplant rejection and treat autoimmune disorders. 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been optimized into potent and orally bioavailable JAK3 inhibitors that prolonged graft survival in animal models.
The following table summarizes the inhibitory potency of various published 7-azaindole derivatives against key protein targets, illustrating the high degree of activity that can be achieved through modification of this core.
| Derivative Class | Target Kinase | IC₅₀ Value | Therapeutic Area | Reference |
| 1H-pyrrolo[2,3-b]pyridines | FGFR1 | 7 nM | Cancer | |
| 1H-pyrrolo[2,3-b]pyridines | CDK8 | 48.6 nM | Colorectal Cancer | |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK3 | <10 nM (cellular) | Immunomodulation | |
| 1H-pyrrolo[2,3-b]pyridine-3-carboxamides | GSK-3β | 0.35 nM | Alzheimer's Disease | |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 110 nM | Inflammation |
Conclusion
While this compound may not be a therapeutic agent in its own right, its chemical identity as a functionalized 7-azaindole makes it an exceptionally valuable building block for modern drug discovery. Its true potential is realized upon its synthetic elaboration into molecules tailored to interact with specific biological targets. The extensive body of research on the 7-azaindole scaffold provides a robust and compelling rationale for its use. The demonstrated success in generating potent and selective inhibitors of kinases, phosphodiesterases, and other critical enzymes firmly positions this scaffold, and by extension its key intermediates, at the forefront of programs targeting oncology, inflammation, and neurodegenerative disease. For researchers and drug development professionals, this compound represents not just a molecule, but a gateway to a vast and promising chemical space for the creation of next-generation therapeutics.
The Strategic Advantage of Bioisosterism: A Deep Dive into Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate as an Indole Mimetic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Optimized Drug Scaffolds
In the intricate world of medicinal chemistry, the indole ring system stands as a cornerstone, a privileged scaffold found in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. However, the indole nucleus is not without its liabilities. Susceptibility to oxidative metabolism, potential for formation of reactive metabolites, and specific physicochemical properties can limit the therapeutic potential of indole-containing drug candidates. This has driven the exploration of bioisosteres—chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.
This guide delves into the compelling case of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate , a prominent member of the 7-azaindole family, as a bioisosteric replacement for indole-4-carboxylates. We will explore the nuanced advantages this substitution offers, from altered physicochemical properties and metabolic stability to unique binding interactions and the generation of novel intellectual property.
The 7-Azaindole Core: More Than Just a Nitrogen Atom
The strategic introduction of a nitrogen atom into the benzene portion of the indole ring, creating the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold, profoundly alters the molecule's electronic and physicochemical landscape.[1][2][3] This seemingly minor change has significant implications for drug design and development.[2]
Physicochemical and Electronic Property Modulation
The pyridine ring in the 7-azaindole core introduces a dipole moment and alters the electron distribution across the bicyclic system. This modification can lead to:
-
Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to the corresponding indole.[4]
-
Modified pKa: The basicity of the pyridine nitrogen can be finely tuned by substituents, influencing the overall ionization state of the molecule at physiological pH.[2]
-
Altered Lipophilicity: The introduction of a nitrogen atom generally reduces the lipophilicity (logP) of the scaffold, which can be advantageous for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.[2][4]
Table 1: Comparative Physicochemical Properties of Indole vs. 7-Azaindole Scaffolds
| Property | Indole | 7-Azaindole | Key Implication for Drug Design |
| Molecular Formula | C₈H₇N | C₇H₆N₂ | Increased nitrogen content can enhance polarity. |
| Molecular Weight | 117.15 g/mol | 118.14 g/mol [5] | Minimal change in size and weight. |
| Melting Point | 52-54 °C | 105-107 °C[5] | Reflects different crystal packing and intermolecular forces. |
| Boiling Point | 253-254 °C | 270 °C[5] | Indicates stronger intermolecular interactions for 7-azaindole. |
| pKa | ~16.7 (pyrrolic NH) | ~4.6 (pyridinium N) | Introduction of a basic center. |
| logP | ~2.1 | ~1.3 | Generally lower lipophilicity. |
Enhanced Metabolic Stability
A critical driver for employing the 7-azaindole scaffold is the potential for improved metabolic stability.[1] Indole rings are often susceptible to oxidation by cytochrome P450 (CYP450) enzymes, leading to rapid clearance and potentially toxic metabolites.[1] The replacement of a carbon atom with a nitrogen in the 7-azaindole ring can block or alter these metabolic pathways, leading to a more robust pharmacokinetic profile.[1] For instance, 7-azaindole derivatives have been shown to be less susceptible to metabolism by certain CYP450 enzymes.[1] However, it is important to note that they can be metabolized by other enzymes, such as aldehyde oxidase (AO).[1]
This compound: A Case Study in Bioisosteric Design
The focus of this guide, this compound, serves as an excellent example of a 7-azaindole-based building block in drug discovery. The methyl carboxylate group at the 4-position provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Synthesis of this compound
Multiple synthetic routes to substituted 7-azaindoles have been developed, often involving the construction of the pyrrole ring onto a pre-existing pyridine or vice versa.[6][7] Recent advances have focused on metal-catalyzed cross-coupling and C-H activation strategies to functionalize the 7-azaindole core.[8]
A common strategy for the synthesis of 4-substituted 7-azaindoles involves the use of appropriately substituted pyridine precursors. For instance, palladium-catalyzed cross-coupling reactions on halo-substituted 7-azaindoles are a powerful tool for introducing a variety of functional groups.[9]
Experimental Protocol: Illustrative Synthesis of a 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (as an example of 7-azaindole functionalization)
This protocol illustrates a common synthetic strategy for functionalizing the 7-azaindole core, which could be adapted for the synthesis of the title compound.
-
Preparation of the 2-Iodo-4-chloro-pyrrolopyridine Intermediate:
-
Start with a suitable 4-chloro-7-azaindole derivative.
-
Protect the pyrrole nitrogen, for example, with a trimethylsilylethoxymethyl (SEM) group.
-
Perform an iodination reaction at the C-2 position.
-
-
Chemoselective Suzuki-Miyaura Cross-Coupling:
-
To a mixture of the 2-iodo-4-chloro intermediate, a desired arylboronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), and a base (e.g., K₂CO₃), add a de-gassed solvent mixture (e.g., 1,4-dioxane:water).[10]
-
Heat the reaction mixture under an inert atmosphere until completion.[10]
-
Work up the reaction and purify the product to obtain the 2-aryl-4-chloro-pyrrolopyridine.[10]
-
-
Buchwald-Hartwig Amination:
-
Combine the 2-aryl-4-chloro-pyrrolopyridine with the desired amine, a palladium catalyst, and a suitable ligand.
-
Heat the reaction mixture in an appropriate solvent until the starting material is consumed.
-
Purify the product to yield the 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.
-
-
Deprotection:
-
Remove the protecting group from the pyrrole nitrogen to obtain the final product.
-
Diagram: Synthetic Strategy for Functionalized 7-Azaindoles
Caption: A generalized synthetic workflow for 7-azaindole derivatives.
Applications in Drug Discovery: The 7-Azaindole Advantage in Action
The 7-azaindole scaffold is a key component in numerous clinically approved drugs and investigational candidates, particularly in the area of kinase inhibitors.[11][12][13] The nitrogen at the 7-position and the pyrrolic N-H group can act as a hydrogen bond donor-acceptor pair, mimicking the adenine portion of ATP and enabling strong binding to the hinge region of many kinases.[12][13]
Vemurafenib: A Landmark Example
Vemurafenib, a potent BRAF kinase inhibitor approved for the treatment of melanoma, prominently features a 7-azaindole core.[13] This scaffold was instrumental in achieving the desired potency and selectivity.
Beyond Kinase Inhibitors
The applications of 7-azaindole derivatives extend beyond kinase inhibition and include:
The bioisosteric replacement of an indole with a 7-azaindole can lead to significant improvements in a compound's therapeutic profile. For example, in the development of PI3K inhibitors, 7-azaindole derivatives have demonstrated potent activity.[17][18]
Diagram: 7-Azaindole as a Hinge-Binding Motif in Kinases
Caption: The 7-azaindole scaffold forming key hydrogen bonds with a kinase hinge region.
Conclusion and Future Perspectives
This compound and the broader 7-azaindole class of compounds represent a powerful tool in the medicinal chemist's arsenal. The strategic application of this bioisosteric replacement for the traditional indole scaffold can overcome key limitations in drug development, leading to compounds with enhanced physicochemical properties, improved metabolic stability, and novel biological activities. As our understanding of the subtle yet significant effects of this bioisosteric switch continues to grow, we can anticipate the development of even more innovative and effective therapeutics built upon the versatile 7-azaindole framework. The continued exploration of novel synthetic methodologies for the functionalization of this scaffold will undoubtedly fuel future discoveries in a wide range of therapeutic areas.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Azaindole synthesis [organic-chemistry.org]
- 8. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition: The Role of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its unique structure, which serves as a bioisostere for purine, enables critical hydrogen bonding interactions within the ATP-binding site of numerous kinases.[3] This technical guide provides an in-depth analysis of this scaffold, focusing on Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a pivotal synthetic intermediate. We will explore the mechanistic basis of its inhibitory action, detail robust synthetic strategies for its derivatization, and provide validated experimental protocols for evaluating the biological activity of its analogues. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel kinase-targeted therapeutics.
The 7-Azaindole Scaffold: A Cornerstone of Kinase Drug Discovery
The Central Role of Scaffolds in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, they are among the most important drug targets. The development of small-molecule kinase inhibitors often relies on identifying and optimizing core molecular structures, or "scaffolds," that can effectively compete with endogenous ATP at the enzyme's active site.[5][6] A successful scaffold provides a structural foundation for generating libraries of compounds with tailored potency, selectivity, and pharmacokinetic properties.
The 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core: Structural and Electronic Advantages
The 7-azaindole core is a heterocyclic aromatic system composed of fused pyrrole and pyridine rings. Its utility in kinase inhibition stems from its ability to mimic the adenine base of ATP. Specifically, the pyrrole nitrogen (N-H) acts as a hydrogen bond donor, while the pyridine nitrogen (N) serves as a hydrogen bond acceptor.[3] This arrangement allows 7-azaindole derivatives to form two or more crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, an interaction that anchors the inhibitor and is fundamental to its potency.[2] This bioisosteric relationship has established 7-azaindole as a versatile and highly successful scaffold in the development of inhibitors against a wide range of kinases.[2][3]
This compound: A Key Synthetic Intermediate
This compound (CAS 351439-07-1) is a specific derivative of the 7-azaindole core.[7] While not typically a final drug product itself, its true value lies in its role as a versatile synthetic intermediate.[8] The methyl ester at the 4-position provides a reactive handle for a variety of chemical transformations, most notably amidation reactions to introduce diverse R-groups. This position, along with others on the bicyclic ring system, can be strategically modified to optimize interactions with the target kinase, enhance selectivity, and improve drug-like properties.
Mechanism of Kinase Inhibition by 7-Azaindole Derivatives
Targeting the Conserved ATP-Binding Site
The vast majority of kinase inhibitors developed from the 7-azaindole scaffold are ATP-competitive, classified as Type I or Type II inhibitors.[9] They function by occupying the adenine-binding region of the ATP pocket, thereby preventing the binding and hydrolysis of ATP and halting the downstream phosphorylation cascade.
Hinge-Binding Interactions: The Anchor for Potency
The defining interaction for this class of inhibitors is their engagement with the kinase hinge region. As depicted in the diagram below, the pyrrole N-H and the pyridine N7 atom of the 7-azaindole core are perfectly positioned to form canonical hydrogen bonds with the backbone amide and carbonyl groups of hinge residues (e.g., Cysteine, Alanine, or Methionine). This bidentate interaction is a powerful driver of binding affinity and a primary reason for the scaffold's widespread success. Further modifications to the core structure explore other regions of the ATP pocket to achieve high potency and selectivity for the target kinase.
Caption: General binding mode of a 7-azaindole scaffold in the kinase hinge region.
Synthetic Strategies for Derivatization
The utility of this compound is realized through its chemical modification. A common and effective strategy involves a two-step process: first, functionalizing the core scaffold, often through a cross-coupling reaction, and second, modifying the carboxylate group.
Core Functionalization via Cross-Coupling
To build molecular complexity, a halogenated 7-azaindole precursor is often used. A chemoselective Suzuki-Miyaura cross-coupling reaction can be performed at a specific position (e.g., C2) to introduce an aryl or heteroaryl group.[10] This is followed by a second coupling, such as a Buchwald-Hartwig amination, at another position (e.g., C4) to install an amine.[10] This modular approach allows for the systematic exploration of the chemical space around the core.
Amidation of the Carboxylate
The methyl ester of the title compound is readily converted to an amide via reaction with a primary or secondary amine. This is a robust and high-yielding transformation that enables the introduction of a vast array of substituents, which can be designed to probe specific interactions within the kinase active site or to modulate physicochemical properties like solubility and cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate [myskinrecipes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate" in the synthesis of FGFR inhibitors
Topic: The Central Role of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate in the Strategic Synthesis of Advanced FGFR Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in the proliferation and survival of numerous cancer types.[1] This has positioned FGFRs as high-value therapeutic targets for anticancer drug development. A key pharmacophore in the design of potent and selective FGFR inhibitors is the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold. This document provides an in-depth guide on the strategic utilization of This compound as a versatile starting material for the synthesis of clinically relevant FGFR inhibitors. We will explore the underlying principles of FGFR signaling, the rationale for the 7-azaindole core's efficacy, and provide detailed synthetic protocols for key inhibitor classes, grounded in established medicinal chemistry literature.
The Scientific Imperative: Targeting Dysregulated FGFR Signaling in Oncology
The FGFR family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes such as proliferation, differentiation, migration, and angiogenesis.[2][3] Ligand (FGF) binding induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This event triggers a cascade of downstream signaling, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately drives cell growth and survival.[3]
In numerous malignancies, including urothelial carcinoma, non-small cell lung cancer, and hepatocellular carcinoma, FGFR signaling is hijacked through mechanisms like gene amplification, activating mutations, or chromosomal translocations.[1][4][5] This constitutive activation provides a sustained oncogenic signal, making the development of small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain a compelling therapeutic strategy.
Figure 1: Simplified FGFR Signaling Pathway. Ligand binding activates the FGFR kinase domain, initiating downstream cascades like RAS/MAPK and PI3K/AKT to promote cancer cell proliferation and survival.
The Privileged Scaffold: Why 7-Azaindole is a Cornerstone of Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is widely recognized as a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[6][7][8] Its utility stems from its ability to act as an excellent bioisostere of adenine, the core of ATP. This allows it to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a conserved structural motif essential for anchoring inhibitors.
Key Advantages of the 7-Azaindole Scaffold:
-
Hinge-Binding Mimicry: The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core effectively mimic the hydrogen bond donor-acceptor pattern of adenine, leading to high-affinity binding to the kinase hinge.[8]
-
Structural Rigidity and Vectorial Control: The fused bicyclic system provides a rigid platform, which minimizes the entropic penalty of binding. The distinct substitution positions (e.g., C3, C4, C5) allow for precise, vectorially-controlled elaboration of the molecule to access other key pockets within the active site, thereby enhancing potency and selectivity.[9]
-
Modulation of Physicochemical Properties: The introduction of the pyridine nitrogen compared to an indole core can improve aqueous solubility and modulate pKa, which are crucial for favorable drug metabolism and pharmacokinetic (DMPK) properties.[7]
Figure 2: Pharmacophore Model for 7-Azaindole-Based FGFR Inhibitors. The core scaffold anchors to the hinge region via hydrogen bonds, while substituents at various positions engage with hydrophobic pockets to achieve high potency and selectivity.
Synthetic Strategy: From a Core Intermediate to Potent Inhibitors
This compound serves as an ideal and versatile starting point for constructing a diverse array of FGFR inhibitors. The ester functionality at the C4 position provides a reactive handle for elaboration, while the core scaffold is pre-formed. A general synthetic workflow involves functionalizing this core through a series of robust and well-established chemical transformations.
Figure 3: General Synthetic Workflow. A multi-step sequence transforms the versatile starting ester into complex, highly functionalized FGFR inhibitors.
Protocol: Synthesis of a Key Intermediate for AZD4547 Analogs
AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3.[10][11] Its structure features a 3,5-dimethoxyphenyl-ethyl moiety linked to the 7-azaindole core. The following protocol outlines the synthesis of a key C5-arylated intermediate from this compound.
Protocol 1: Synthesis of Methyl 5-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
This protocol details a three-step sequence: (A) N-protection, (B) C5-bromination, and (C) Suzuki-Miyaura cross-coupling.
A. N-Protection of the Pyrrole Nitrogen
-
Rationale: The pyrrole N-H is acidic and can interfere with subsequent organometallic reactions. Protection, for example with a benzenesulfonyl (Bs) group, enhances stability and improves solubility in organic solvents.[12]
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the N-protected intermediate.
-
B. Regioselective Bromination at C5
-
Rationale: The C5 position of the 7-azaindole core is electronically activated and can be selectively halogenated, providing a handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.
-
Procedure:
-
Dissolve the N-protected intermediate (1.0 eq) in anhydrous DMF.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude bromide is often of sufficient purity for the next step, or it can be purified by chromatography if necessary.
-
C. Suzuki-Miyaura Cross-Coupling
-
Rationale: This palladium-catalyzed cross-coupling reaction is a highly robust method for forming carbon-carbon bonds. It enables the direct installation of the desired aryl group (from a boronic acid) onto the C5 position of the scaffold.[13]
-
Procedure:
-
In a microwave vial or Schlenk flask, combine the C5-bromo intermediate (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.5 eq), and a carbonate base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling argon through it for 10-15 minutes.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05-0.1 eq).
-
Seal the vessel and heat the reaction to 80-100 °C for 2-12 hours, or until starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the desired C5-arylated product. This intermediate can then be further elaborated (e.g., ester reduction/hydrolysis, deprotection, and coupling with sidechains) to complete the synthesis of AZD4547 analogs.
-
Representative 7-Azaindole Based FGFR Inhibitors and Their Activity
The 7-azaindole scaffold is the foundation for several clinical and preclinical FGFR inhibitors. Their potency is typically measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Inhibitor | Core Scaffold | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference(s) |
| AZD4547 | 1H-pyrrolo[2,3-b]pyridine | 0.2 | 2.5 | 1.8 | 165 | [11] |
| Rogaratinib | pyrrolo[2,1-f][1][2][4]triazine | 11.2 | <1 | 18.5 | 201 | [14][15] |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | [16][17] |
| Compound 30 | 7-azaindole | - | - | - | Potent Covalent | [18][19] |
Note: Rogaratinib is built on a related pyrrolotriazine scaffold but shares key synthetic principles and the core pyrrole ring.
Conclusion and Future Outlook
This compound is a demonstrably valuable and highly strategic starting material in the field of FGFR inhibitor synthesis. Its pre-formed 7-azaindole core provides the essential hinge-binding element, while its functional handles allow for systematic and efficient chemical elaboration. The protocols and strategies outlined herein, which leverage robust and high-yielding reactions like Suzuki-Miyaura coupling, provide a clear pathway for medicinal chemists to generate novel chemical entities for this critical therapeutic target. As the understanding of FGFR biology deepens, the continued use of this privileged scaffold will undoubtedly fuel the discovery of next-generation inhibitors with improved potency, selectivity, and clinical efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
"Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate" in the synthesis of PDE4B inhibitors
Leveraging Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate in the Rational Design and Synthesis of Novel PDE4B Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of This compound as a key starting material for the synthesis of potent and selective Phosphodiesterase 4B (PDE4B) inhibitors. This document outlines the therapeutic relevance of PDE4B, the importance of the 7-azaindole scaffold, and provides detailed, field-proven protocols for the synthesis of a new class of potential PDE4B inhibitors.
Introduction: PDE4B as a High-Value Therapeutic Target
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of the second messenger, cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels have been shown to suppress the release of pro-inflammatory cytokines, making PDE4 an attractive target for the treatment of a range of inflammatory diseases.[2][3] The PDE4 family is composed of four isoforms (PDE4A, B, C, and D). Notably, the PDE4B isoform is predominantly expressed in inflammatory and immune cells, and its inhibition is strongly associated with anti-inflammatory effects.[4][5] Consequently, the development of selective PDE4B inhibitors is a key strategy for creating novel therapeutics for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and other autoimmune disorders, with the potential for an improved side-effect profile compared to non-selective PDE4 inhibitors.[1][3]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties.[4] Specifically, the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been successfully utilized to develop potent and selective PDE4B inhibitors.[4] This success provides a strong rationale for exploring other substitution patterns on this versatile ring system. This guide focuses on the synthetic utility of This compound , a readily available starting material, for the generation of a novel library of 4-carboxamide derivatives as potential PDE4B inhibitors.
Strategic Overview of the Synthetic Approach
The central strategy involves a two-step synthetic sequence starting from this compound. This approach is both robust and versatile, allowing for the introduction of a wide range of chemical diversity in the final products.
Caption: Proposed synthetic workflow.
The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is crucial as it activates the molecule for the subsequent amide coupling reaction. The second step involves coupling the carboxylic acid with a diverse panel of primary and secondary amines to generate a library of 1H-pyrrolo[2,3-b]pyridine-4-carboxamides. This library can then be screened for PDE4B inhibitory activity.
Detailed Experimental Protocols
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Rationale: The hydrolysis of the methyl ester to the carboxylic acid is a fundamental and high-yielding transformation. The use of a simple base like sodium hydroxide in a mixture of methanol and water is a standard and reliable method. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 351439-07-1 | 176.17 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Standard Vendor |
| Methanol (MeOH) | 67-56-1 | 32.04 | Standard Vendor |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | In-house |
| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | 36.46 | Standard Vendor |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Standard Vendor |
| Brine (saturated NaCl solution) | N/A | N/A | In-house |
Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add sodium hydroxide (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to facilitate the hydrolysis.
-
Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane as the mobile phase) until the starting material is completely consumed.
-
Once the reaction is complete, cool the mixture to 0 °C using an ice bath and carefully acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes at 0 °C to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing with cold water.
-
Dry the solid under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.
Step 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carboxamides
Rationale: The formation of the amide bond is a critical step in the synthesis of the target compounds. The use of a modern coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride) is recommended for high efficiency and broad substrate scope.[4] A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction. DMF (N,N-Dimethylformamide) is an excellent solvent for this type of reaction due to its high polarity and ability to dissolve a wide range of substrates.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier |
| 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | As prepared | 162.15 | In-house |
| Desired Amine (R¹R²NH) | Various | Various | Standard Vendor |
| HATU | 148893-10-1 | 380.23 | Standard Vendor |
| or T3P (50% in EtOAc) | 68957-94-8 | 318.14 | Standard Vendor |
| DIPEA | 7087-68-5 | 129.24 | Standard Vendor |
| DMF | 68-12-2 | 73.09 | Standard Vendor |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Standard Vendor |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | N/A | In-house |
Protocol:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq) or T3P (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 1H-pyrrolo[2,3-b]pyridine-4-carboxamide.
Caption: Detailed synthetic protocol visualization.
Data and Expected Outcomes
The successful synthesis of the target compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The purity of the final compounds can be assessed by HPLC.
Table of Expected Product Characteristics:
| Compound | Molecular Formula | Exact Mass | Expected ¹H NMR signals |
| 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | C₈H₆N₂O₂ | 162.0429 | Aromatic protons on the pyrrolo[2,3-b]pyridine core, a broad singlet for the carboxylic acid proton, and a broad singlet for the pyrrole N-H. |
| Representative Amide Product | Variable | Variable | Aromatic protons on the pyrrolo[2,3-b]pyridine core, signals corresponding to the coupled amine fragment, a broad singlet for the pyrrole N-H, and a singlet or multiplet for the amide N-H (if present). The disappearance of the carboxylic acid proton signal is a key indicator of successful coupling. |
The synthesized library of 1H-pyrrolo[2,3-b]pyridine-4-carboxamides can then be subjected to in vitro biochemical assays to determine their IC₅₀ values against PDE4B. Further studies can include selectivity profiling against other PDE4 isoforms and cell-based assays to evaluate their anti-inflammatory potential.
Conclusion and Future Directions
This application note provides a robust and logical synthetic strategy for the preparation of novel 1H-pyrrolo[2,3-b]pyridine-4-carboxamides as potential PDE4B inhibitors, starting from the readily available this compound. The described protocols are based on well-established and reliable chemical transformations, offering a high probability of success. The versatility of the final amide coupling step allows for the creation of a large and diverse library of compounds for structure-activity relationship (SAR) studies. Future work could involve the exploration of a wide variety of amines for the coupling reaction to probe the binding pocket of PDE4B and optimize the potency and selectivity of this new class of inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate in the Development of Potent and Selective ATM Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of ATM in Genomic Integrity and as a Therapeutic Target
The Ataxia-Telangiectasia Mutated (ATM) protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1] Activated by DSBs, ATM orchestrates a complex signaling cascade that promotes cell cycle arrest, initiates DNA repair mechanisms, or triggers apoptosis if the damage is irreparable.[2][3] This central role in maintaining genomic stability makes ATM a compelling target in oncology.[4][5] Many cancer therapies, including radiation and certain chemotherapies, function by inducing DNA damage.[2][6] However, cancer cells can exploit the ATM signaling pathway to repair this damage and survive treatment.[3] By inhibiting ATM, we can prevent cancer cells from repairing damaged DNA, leading to their death and potentially enhancing the efficacy of existing cancer treatments.[6]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has emerged as a privileged structure in the design of kinase inhibitors.[7][8] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an excellent starting point for developing potent and selective inhibitors.[7] Specifically, derivatives of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate have been instrumental in the discovery of highly selective and orally available ATM inhibitors with significant antitumor activity.[9][10] This guide provides an in-depth look at the application of this scaffold in the development of ATM inhibitors, complete with synthetic protocols and methods for biological evaluation.
The ATM Signaling Pathway: A Rationale for Inhibition
Upon detection of DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream targets to orchestrate the cellular response.[2][11] This intricate signaling network is crucial for maintaining genomic stability.
Caption: The ATM signaling cascade initiated by DNA double-strand breaks.
Synthetic Protocol: From Scaffold to Potent Inhibitor
The following is a representative, generalized synthetic scheme for the development of a potent ATM inhibitor based on the this compound scaffold. This protocol is based on established synthetic routes for similar kinase inhibitors.[12][13]
Part 1: Synthesis of the Core Scaffold
The initial steps focus on the construction of the functionalized 1H-pyrrolo[2,3-b]pyridine core.
Step 1: Esterification of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
-
Rationale: The methyl ester serves as a versatile handle for subsequent chemical modifications.
-
Procedure:
-
Suspend 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in methanol.
-
Add thionyl chloride dropwise at 0°C.
-
Reflux the mixture for 4-6 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Part 2: Elaboration of the Scaffold to a Representative ATM Inhibitor
This part illustrates the coupling of the core scaffold with other fragments to enhance potency and selectivity.
Step 2: N-Alkylation of the Pyrrole Nitrogen
-
Rationale: Modification at this position can influence solubility and pharmacokinetic properties.
-
Procedure:
-
Dissolve this compound in a suitable solvent like DMF.
-
Add a base such as sodium hydride (NaH) at 0°C.
-
Introduce an alkylating agent (e.g., a substituted benzyl halide).
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract with an organic solvent.
-
Purify the product by column chromatography.
-
Step 3: Amide Coupling
-
Rationale: The amide bond is a common and stable linker in many kinase inhibitors, allowing for the introduction of diverse chemical groups to explore the inhibitor's interaction with the target protein.
-
Procedure:
-
Hydrolyze the methyl ester of the N-alkylated intermediate to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH).
-
Activate the carboxylic acid with a coupling agent such as HATU or EDC/HOBt.
-
Add the desired amine component (e.g., a substituted aniline or benzylamine).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify the final ATM inhibitor by preparative HPLC.
-
Experimental Protocols for Biological Evaluation
1. In Vitro ATM Kinase Assay
-
Objective: To determine the direct inhibitory activity of the synthesized compound against the ATM kinase.[1]
-
Principle: This assay measures the phosphorylation of a specific substrate by purified ATM enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using methods like fluorescence or radioactivity.[14]
-
Protocol:
-
Prepare a reaction buffer containing ATP and a suitable ATM substrate (e.g., a peptide with an SQ/TQ motif).
-
Add purified recombinant ATM kinase to the buffer.
-
Introduce the synthesized inhibitor at a range of concentrations.
-
Initiate the kinase reaction by adding a magnesium/ATP solution.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and quantify substrate phosphorylation using an appropriate detection method (e.g., HTRF, AlphaScreen, or filter-binding assay).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce ATM kinase activity by 50%.[15]
-
2. Cellular Western Blot for ATM Signaling
-
Objective: To assess the inhibitor's ability to block ATM signaling within a cellular context.
-
Principle: This involves treating cells with the inhibitor, inducing DNA damage, and then measuring the phosphorylation of key downstream targets of ATM, such as p53 and CHK2, via Western blotting.[16][17]
-
Protocol:
-
Seed cancer cells (e.g., HeLa or A549) in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ATM inhibitor for 1-2 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation (IR) or a radiomimetic drug like etoposide.
-
After a specified time (e.g., 1-2 hours), lyse the cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ATM (Ser1981), phosphorylated p53 (Ser15), phosphorylated CHK2 (Thr68), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of inhibition of ATM signaling.
-
3. Cell Viability and Apoptosis Assays
-
Objective: To evaluate the cytotoxic and pro-apoptotic effects of the ATM inhibitor, particularly in combination with DNA-damaging agents.
-
Principle: Assays like MTT or CellTiter-Glo measure cell viability, while assays like Annexin V/PI staining or caspase activity assays quantify apoptosis.[18]
-
Protocol (MTT Assay):
-
Seed cancer cells in 96-well plates.
-
Treat the cells with the ATM inhibitor alone or in combination with a DNA-damaging agent (e.g., doxorubicin or cisplatin).
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Data Presentation and Interpretation
Quantitative data from the assays should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Representative Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine-based ATM Inhibitor
| Assay Type | Parameter | Value |
| In Vitro Kinase Assay | ATM IC50 | 1.5 nM |
| Cellular Western Blot | p-CHK2 (Thr68) IC50 | 15 nM |
| Cell Viability (in combination with Doxorubicin) | GI50 (HCT116 cells) | 50 nM |
Note: The values presented are hypothetical and for illustrative purposes.
Experimental Workflow for ATM Inhibitor Development
The development of a novel ATM inhibitor follows a logical progression from initial screening to in-depth cellular characterization.
Caption: A streamlined workflow for the development and characterization of ATM inhibitors.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of potent and selective ATM inhibitors. By leveraging the synthetic and biological evaluation protocols outlined in this guide, researchers can effectively design, synthesize, and characterize novel therapeutic agents targeting the ATM kinase for cancer therapy. The combination of in vitro biochemical assays and cellular mechanism-of-action studies is crucial for advancing promising candidates through the drug discovery pipeline.
References
- 1. Detecting ATM-Dependent Chromatin Modification in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-deazaneplanocin.com [3-deazaneplanocin.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate for the Synthesis of Potent FLT3 and CDK Kinase Inhibitors
Here are the detailed Application Notes and Protocols for "Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate" as a building block for FLT3 and CDK inhibitors.
Introduction: The Central Role of Kinase Inhibitors and the 7-Azaindole Scaffold
The targeted inhibition of protein kinases has become a cornerstone of modern oncology. Two families of kinases, Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), are critical regulators of cellular processes that, when dysregulated, become potent drivers of cancer.[1][2] Mutations in FLT3 are one of the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to poor prognosis.[3][4][5] Similarly, the aberrant activity of CDKs, which govern cell cycle progression, is a hallmark of numerous cancers, promoting uncontrolled proliferation.[1][6][7][8]
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the adenine core of ATP makes it an ideal template for designing ATP-competitive kinase inhibitors.[9] This guide focuses on a key derivative, This compound (CAS 351439-07-1), a versatile building block for the synthesis of next-generation FLT3 and CDK inhibitors. We will explore the biochemical rationale for targeting these kinases and provide detailed protocols for synthesizing and evaluating potent inhibitors derived from this scaffold.
Biochemical Rationale for Targeting FLT3 and CDKs
The FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
Under normal physiological conditions, FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[4][10] In approximately one-third of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembranous domain or point mutations in the tyrosine kinase domain (TKD).[3]
This ligand-independent activation triggers a cascade of downstream pro-survival and proliferative signaling pathways, including RAS/MAPK, PI3K/Akt, and STAT5.[3][4][5] The result is the uncontrolled proliferation of leukemic blasts and suppression of normal hematopoiesis, making mutant FLT3 a prime therapeutic target.
Figure 1: Aberrant FLT3 signaling pathway in AML.
The Role of Cyclin-Dependent Kinases (CDKs) in the Cell Cycle
CDKs are serine/threonine kinases that act as the engine of the cell cycle, ensuring orderly progression through the G1, S, G2, and M phases.[2][6] Their activity is tightly regulated by binding to specific cyclin partners and by phosphorylation events.[6] In many cancers, this regulation is lost due to overexpression of cyclins or mutations in CDK inhibitor proteins, leading to relentless cell division.[1][7] For example, the CDK4/6-Cyclin D complex controls the G1-S transition by phosphorylating the retinoblastoma (Rb) protein.[1] Dysregulation of this axis is a common feature in tumorigenesis.[6] Therefore, inhibiting specific CDKs can halt the cell cycle and induce apoptosis in cancer cells.
Figure 2: Key CDK-cyclin complexes regulating the cell cycle.
The Building Block: Properties and Advantages
This compound is an ideal starting material for kinase inhibitor synthesis due to its inherent structural features.
| Property | Value | Source |
| CAS Number | 351439-07-1 | |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Solid |
Key Synthetic Advantages:
-
Bioisosteric Core: The 7-azaindole nucleus mimics the purine ring of ATP, providing a high-affinity anchor for the kinase hinge region.[9] The N7 nitrogen and N1-H proton can form critical hydrogen bonds that stabilize the inhibitor-kinase complex.
-
Versatile Functional Handle: The methyl ester at the C4 position is a synthetically tractable group. It can be readily hydrolyzed to a carboxylic acid, which can then be converted into a wide array of amides—a common feature in many potent kinase inhibitors.
-
Sites for Elaboration: The pyrrole and pyridine rings offer additional positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[11]
Application Protocol 1: Synthesis of a Representative FLT3 Inhibitor
This protocol describes a two-step synthesis of a hypothetical FLT3 inhibitor, (4-amino-phenyl)-(1H-pyrrolo[2,3-b]pyridin-4-yl)-methanone , demonstrating the utility of the building block.
Figure 3: Synthetic workflow for a representative FLT3 inhibitor.
Protocol 1.1: Step 1 - Saponification of Methyl Ester
-
Rationale: The conversion of the methyl ester to a carboxylic acid is the necessary activation step for subsequent amide bond formation. Lithium hydroxide (LiOH) is a common choice as it effectively cleaves the ester with minimal side reactions at room temperature. A THF/water solvent system ensures solubility for both the organic starting material and the inorganic base.
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water (3:1 v/v).
-
Add LiOH·H₂O to the solution and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 using 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, which can often be used in the next step without further purification.
-
Protocol 1.2: Step 2 - HATU-Mediated Amide Coupling
-
Rationale: This step forms the key amide bond. HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, leading to high yields of the desired product. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Materials:
-
1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq)
-
p-Phenylenediamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid intermediate in anhydrous DMF.
-
Add p-Phenylenediamine, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final inhibitor.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
-
Application Protocol 2: Synthesis of a Representative CDK Inhibitor
This protocol outlines the synthesis of a hypothetical CDK inhibitor where the 7-azaindole core is functionalized at the C5 position, a common strategy for achieving CDK selectivity.[12][13]
Figure 4: Synthetic workflow for a representative CDK inhibitor.
Protocol 2.1: Step 1 & 2 - C5-Arylation via Bromination and Suzuki Coupling
-
Rationale: Introducing an aryl group at the C5 position can provide crucial interactions within the CDK active site. This is achieved via a two-step sequence: electrophilic bromination at the electron-rich C5 position of the pyrrole ring, followed by a palladium-catalyzed Suzuki cross-coupling reaction. The Suzuki reaction is highly robust and tolerates a wide range of functional groups.
-
Procedure (Illustrative):
-
Bromination: Dissolve this compound (1.0 eq) in acetonitrile. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Work up by quenching with sodium thiosulfate solution and extracting with an organic solvent to isolate the 5-bromo intermediate.
-
Suzuki Coupling: To a degassed solution of the 5-bromo intermediate (1.0 eq), a suitable arylboronic acid (e.g., phenylboronic acid, 1.5 eq), and a base (e.g., K₂CO₃, 3.0 eq) in a dioxane/water mixture, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq). Heat the mixture at 80-100°C under an inert atmosphere for 6-12 hours. After cooling, perform an extractive workup and purify by column chromatography to yield the 5-aryl intermediate.
-
Protocol 2.2: Step 3 - Conversion to Final Amide
-
Rationale: As with the FLT3 inhibitor, the methyl ester must be converted to an amide to complete the synthesis. This is achieved using the same two-stage hydrolysis and amide coupling procedure described in Protocols 1.1 and 1.2, using the 5-aryl intermediate as the starting material and coupling it with an appropriate amine.
Application Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Rationale: This protocol provides a robust method to determine the potency (IC₅₀) of the newly synthesized compounds. The assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal, while potent inhibitors preserve ATP, leading to a high signal.
Figure 5: General workflow for a luminescence-based kinase inhibition assay.
-
Materials:
-
Synthesized inhibitor compounds and a known positive control (e.g., Gilteritinib for FLT3, Palbociclib for CDK4/6)
-
Recombinant human kinases (e.g., FLT3, CDK2/Cyclin E, CDK4/Cyclin D1)
-
Specific peptide substrate for each kinase
-
ATP
-
Kinase reaction buffer
-
Dimethyl sulfoxide (DMSO)
-
Luminescence-based assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer plate reader
-
-
Procedure:
-
Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted compounds. Include wells for a positive control (known inhibitor) and a negative control (DMSO only, 0% inhibition).
-
Prepare a kinase reaction mixture containing the specific kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Initiate the kinase reaction by adding the reaction mixture to all wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and generate a luminescent signal by adding the Kinase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data against the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
| Compound | Target Kinase | Hypothetical IC₅₀ (nM) |
| FLT3 Inhibitor (from Protocol 1) | FLT3-ITD | 15 |
| CDK Inhibitor (from Protocol 2) | CDK4 | 25 |
| Gilteritinib (Control) | FLT3-ITD | 0.7 |
| Palbociclib (Control) | CDK4 | 11 |
Conclusion
This compound stands out as a highly strategic and versatile building block for the development of targeted kinase inhibitors. Its intrinsic 7-azaindole core provides a potent ATP-mimetic scaffold, while the C4-ester offers a reliable handle for introducing diverse chemical functionalities. The synthetic protocols and evaluation methods outlined in this guide demonstrate a clear and efficient path from this starting material to the generation of potent and selective inhibitors of critical cancer targets like FLT3 and CDKs, underscoring its value to researchers in drug discovery and medicinal chemistry.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 7. Cyclin-dependent kinase inhibitors (CDKIs) and the DNA damage response: The link between signaling pathways and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FLT3, a signaling pathway gene [ogt.com]
- 11. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Abstract
This application note provides a detailed, field-proven protocol for the purification of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol outlines a robust silica gel column chromatography procedure, followed by an optional recrystallization step for achieving high purity (>98%). This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining analytically pure material.
Introduction
This compound, also known as methyl 7-azaindole-4-carboxylate, is a pivotal intermediate in the synthesis of a wide range of biologically active molecules. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a common feature in compounds targeting kinases, viral polymerases, and other enzymes, making it a valuable pharmacophore. The purity of this building block is paramount, as impurities can lead to side reactions, complicate downstream processing, and compromise the integrity of biological data. This document provides a comprehensive guide to the purification of this compound, ensuring a high degree of purity suitable for even the most sensitive applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 351439-07-1 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity (typical) | 96% | [1] |
| Storage | Room temperature | [1] |
Purification Strategy Overview
The purification of this compound can be effectively achieved through a two-step process:
-
Primary Purification: Flash column chromatography on silica gel to remove the bulk of impurities.
-
Secondary Purification (Optional): Recrystallization to achieve the highest possible purity.
The choice of whether to perform the secondary purification step will depend on the specific requirements of the downstream application.
Part 1: Primary Purification via Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for the separation of organic compounds. Due to the polar nature of the 7-azaindole nucleus, careful selection of the stationary and mobile phases is crucial for successful purification.
Rationale for Method Selection
Silica gel is the stationary phase of choice due to its high resolving power for polar compounds. The slightly acidic nature of silica can sometimes lead to peak tailing with nitrogen-containing heterocycles; however, this can often be mitigated by the judicious choice of the mobile phase. A solvent system of ethyl acetate and hexane is a versatile starting point, with the polarity being readily tunable by adjusting the ratio of the two solvents. For more polar impurities, a methanol/dichloromethane system may be more effective.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes
Step-by-Step Protocol
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using a solvent system of 30-50% ethyl acetate in hexane.
-
Visualize the spots under a UV lamp. The desired product should be a major spot, and its Rf value should be determined. The optimal Rf for column chromatography is typically between 0.2 and 0.4.
-
-
Column Packing:
-
Select a column of appropriate size. A general rule of thumb is a silica gel to crude product weight ratio of 30:1 to 50:1.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, ensuring a level bed.
-
Drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading technique generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a low polarity solvent system (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane) based on the TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizing the Workflow
Figure 1. Workflow for the purification of this compound by flash column chromatography.
Part 2: Secondary Purification via Recrystallization
For applications requiring the highest purity, recrystallization is an effective method to remove trace impurities that may co-elute during chromatography.
Rationale for Solvent Selection
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixed solvent system, such as ethyl acetate/hexane or methanol/water, is often effective. A single solvent system using a moderately polar solvent like isopropanol could also be explored.
Step-by-Step Protocol
-
Solvent Screening (Small Scale):
-
In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
To the hot solution, add a less polar solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Evaluate the crystal formation and yield to determine the optimal solvent system and ratio.
-
-
Recrystallization (Scale-up):
-
Dissolve the bulk of the purified product in a minimal amount of the hot solvent identified in the screening step.
-
If necessary, add the anti-solvent dropwise to the hot solution until persistent cloudiness is observed.
-
Allow the solution to cool undisturbed to room temperature.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product does not elute from the column | Solvent polarity is too low. | Gradually increase the polarity of the eluent. A small percentage of methanol (1-5%) in DCM can be effective. |
| Poor separation of product and impurities | Inappropriate solvent system. | Screen different solvent systems using TLC. Consider using a different stationary phase (e.g., alumina). |
| Significant peak tailing on TLC and column | Strong interaction with acidic silica. | Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
| Product does not crystallize | Solution is not supersaturated; impurities inhibiting crystallization. | Concentrate the solution; scratch the inside of the flask; add a seed crystal; re-purify by chromatography. |
Safety and Handling
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the high-purity isolation of this compound. By following the detailed steps for flash column chromatography and optional recrystallization, researchers can obtain material of sufficient purity for demanding applications in drug discovery and development. The troubleshooting guide offers practical solutions to common purification challenges, ensuring a high success rate.
References
Application Note: Comprehensive Characterization of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Abstract
This document provides a detailed guide to the essential analytical methods for the structural elucidation and purity assessment of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. As a key heterocyclic scaffold, the pyrrolo[2,3-b]pyridine (7-azaindole) core is prevalent in medicinal chemistry and drug discovery programs, making unambiguous characterization critical for reproducible research and development.[1][2] This guide offers field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC), designed for researchers, chemists, and quality control specialists.
Introduction and Molecular Overview
This compound is a derivative of 7-azaindole, a privileged scaffold known for its role in developing potent inhibitors for various biological targets, including kinases.[1][2][3] The structural integrity and purity of such intermediates are paramount to the success of any synthetic campaign and subsequent biological evaluation. This application note moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.
Molecular Structure:
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4][5] |
| CAS Number | 351439-07-1 | |
| Appearance | Solid | |
| InChI Key | XOGBBTNEIKWLPQ-UHFFFAOYSA-N |
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules. It provides precise information about the chemical environment of each proton and carbon atom, allowing for the complete assembly of the molecular puzzle. For this compound, both ¹H and ¹³C NMR are indispensable.
Principle of NMR
¹H NMR maps the hydrogen atoms in the molecule, revealing their connectivity through spin-spin coupling, while ¹³C NMR provides a count of unique carbon environments. The distinct electronic nature of the fused pyrrole and pyridine rings results in a characteristic and predictable spectral fingerprint.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Insight: DMSO-d₆ is the solvent of choice for this class of compounds. Its polarity effectively dissolves the sample, and its high boiling point allows for stable operation. Crucially, it enables the observation of the exchangeable N-H proton of the pyrrole ring, which would often be lost or broadened in solvents like methanol-d₄.
-
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using the same sample.
-
Typical parameters: 1024-2048 scans, spectral width of ~220 ppm.
-
Expected Results and Interpretation
The combination of chemical shifts, coupling constants (J-values), and integration values from the ¹H NMR spectrum, along with the carbon signals, provides definitive structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| N-H (Pyrrole) | ~11.5-12.5 ppm (br s, 1H) | - | The acidic proton on the nitrogen is highly deshielded and often appears as a broad singlet. |
| Pyridine H | ~8.3-8.5 ppm (d, 1H) | ~145-150 ppm | Aromatic protons and carbons adjacent to the pyridine nitrogen are significantly downfield. |
| Pyridine H | ~7.0-7.2 ppm (d, 1H) | ~115-120 ppm | |
| Pyrrole H | ~7.5-7.7 ppm (t, 1H) | ~125-130 ppm | Protons on the five-membered pyrrole ring have distinct chemical shifts. |
| Pyrrole H | ~6.5-6.7 ppm (d, 1H) | ~100-105 ppm | |
| -OCH₃ (Ester) | ~3.9-4.0 ppm (s, 3H) | ~52-55 ppm | The methyl group protons appear as a sharp singlet, deshielded by the adjacent oxygen. |
| C=O (Ester) | - | ~165-170 ppm | The carbonyl carbon is characteristically found in the far downfield region of the spectrum. |
Note: Predicted values are based on typical chemical shifts for 7-azaindole and related heterocyclic systems.[6][7]
Caption: NMR characterization workflow from sample preparation to structural confirmation.
Molecular Weight and Formula Verification by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this application, High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition with high precision.
Principle of HRMS
HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). This level of accuracy allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other potential formulas with the same nominal mass.[8]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source.
-
Expert Insight: ESI is a "soft" ionization technique ideal for this molecule. It imparts minimal energy, reducing fragmentation and maximizing the abundance of the protonated molecular ion [M+H]⁺, which is crucial for molecular weight determination.
-
-
Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Operate the instrument in positive ion mode.
-
Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Expected Results and Interpretation
The primary piece of data is the accurately measured m/z value of the protonated molecule.
Table 2: HRMS Data for C₉H₈N₂O₂
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | 177.0659 | Within ±0.0009 of calculated | < 5 ppm |
A measured mass that matches the calculated mass with an error of less than 5 ppm provides extremely high confidence in the assigned elemental formula, C₉H₈N₂O₂.
Caption: High-resolution mass spectrometry (HRMS) workflow for formula verification.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard method for assessing the purity of pharmaceutical compounds and research chemicals. It separates the target compound from impurities, allowing for accurate quantification of purity.[9]
Principle of HPLC
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (the column) and a polar mobile phase are used. Less polar compounds interact more strongly with the stationary phase and thus elute later. Purity is determined by the relative area of the product peak compared to the total area of all detected peaks.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and an autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Expert Insight: A C18 column provides a versatile nonpolar stationary phase that is well-suited for retaining and separating the moderately polar this compound from potential synthetic byproducts.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Expert Insight: The addition of formic acid is critical. It acidifies the mobile phase, ensuring that the basic nitrogen atoms on the pyridine ring are consistently protonated. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate integration and purity assessment.
-
-
Gradient Elution:
-
Time (min) | % Solvent B
-
0.0 | 10
-
15.0 | 95
-
18.0 | 95
-
18.1 | 10
-
22.0 | 10
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile and dilute to an appropriate concentration for analysis (~0.1 mg/mL).
Expected Results and Interpretation
The output is a chromatogram plotting UV absorbance against time. For a high-purity sample, the chromatogram should show a single major peak. Purity is calculated as:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A purity value of >98% is typically expected for high-quality research materials.
Caption: HPLC workflow for purity analysis, from setup to final calculation.
Conclusion
The analytical workflow detailed in this note, combining NMR, HRMS, and HPLC, provides a robust and self-validating system for the complete characterization of this compound. Adherence to these protocols ensures the unambiguous confirmation of the compound's chemical structure, elemental composition, and purity. This level of rigorous characterization is fundamental to generating reliable data in drug discovery, medicinal chemistry, and materials science applications.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 5. methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | C9H8N2O2 | CID 45480461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 9. ptfarm.pl [ptfarm.pl]
Application Note: A Versatile Two-Step Protocol for the Synthesis of C4-Functionalized 7-Azaindoles from Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate and Active Methylene Compounds
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Functionalization of this heterocycle is critical for developing novel drug candidates and exploring structure-activity relationships (SAR).[3] This application note details a robust and efficient two-step methodology for the synthesis of diverse C4-substituted 7-azaindole derivatives. The protocol begins with the selective reduction of the readily available Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate to the corresponding aldehyde, a key intermediate. This aldehyde subsequently undergoes a base-catalyzed Knoevenagel condensation with a variety of active methylene compounds to yield α,β-unsaturated products, which are valuable precursors for further chemical elaboration.[4] This guide provides detailed, field-tested protocols, mechanistic insights, and a discussion of the scope of this transformation for researchers in drug discovery and synthetic chemistry.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole ring system, a bioisostere of the natural indole nucleus, has garnered significant attention in drug discovery.[2] The replacement of the C7-H group in indole with a nitrogen atom alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to enhanced pharmacological profiles.[5] Consequently, 7-azaindole derivatives have been successfully developed as potent inhibitors of various protein kinases, cytotoxic agents, and modulators of other biological targets, leading to FDA-approved drugs like Vemurafenib and Pexidartinib.[2]
The development of diverse chemical libraries based on this scaffold is essential for identifying new lead compounds.[6][7] While many methods exist for functionalizing the 7-azaindole core, derivatization at the C4 position presents a unique opportunity to explore new chemical space. Starting from the commercially available or synthetically accessible this compound, a versatile and high-yielding pathway to a wide range of C4-substituted analogs is highly desirable. This note addresses this need by providing a validated workflow that transforms the relatively unreactive C4-ester into a highly versatile vinyl-substituted scaffold via a Knoevenagel condensation pathway.[8]
Proposed Reaction Pathway and Mechanism
The conversion of this compound to C4-vinyl-substituted derivatives is most effectively achieved through a two-step sequence. A direct condensation with the ester is generally not feasible under standard conditions due to its lower electrophilicity compared to an aldehyde. Therefore, the strategy involves an initial reduction of the ester to the more reactive aldehyde, followed by the Knoevenagel condensation.
Step 1: Selective Reduction. The methyl ester is selectively reduced to 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. A careful choice of reducing agent is crucial to avoid over-reduction to the alcohol or reduction of the heterocyclic rings. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the reagent of choice for this transformation, known for its efficacy in converting esters to aldehydes.
Step 2: Knoevenagel Condensation. The resulting aldehyde is then reacted with an active methylene compound in the presence of a mild base. The mechanism proceeds via a classical Knoevenagel pathway:
-
The base (e.g., piperidine, triethylamine) abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion.[4]
-
This carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 7-azaindole-4-carbaldehyde.
-
The resulting aldol-type intermediate undergoes rapid dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated conjugated product.[9][10]
The overall synthetic route is depicted below.
Figure 1: Two-step reaction pathway for the synthesis of C4-vinyl 7-azaindoles.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DIBAL-H is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
-
Rationale: This protocol uses DIBAL-H at cryogenic temperatures (-78 °C) to ensure the selective reduction of the ester to the aldehyde, preventing over-reduction to the corresponding alcohol. Toluene is used as a non-protic solvent.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (1.2 eq)
-
Anhydrous Toluene
-
Methanol (for quenching)
-
Saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate)
-
Ethyl acetate, Dichloromethane (DCM), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, magnetic stirrer, thermometer, argon/nitrogen inlet, dropping funnel
-
Silica gel for column chromatography
-
-
Procedure:
-
Add this compound (e.g., 5.0 g, 28.4 mmol) to a dry three-neck flask equipped with a magnetic stir bar and an argon inlet.
-
Dissolve the starting material in anhydrous toluene (150 mL).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (34.1 mL, 34.1 mmol, 1.2 eq) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt (100 mL) and stir vigorously for 1-2 hours until two clear layers form. This step chelates the aluminum salts and breaks up the emulsion.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a solid.
-
Protocol 2: General Knoevenagel Condensation with Active Methylene Compounds
-
Rationale: This protocol uses a catalytic amount of a mild base, piperidine, to facilitate the condensation. Ethanol is an effective solvent, and refluxing provides the necessary energy to drive the dehydration step to completion. The choice of active methylene compound will determine the nature of the final product.
-
Reagents & Equipment:
-
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Ethanol (or other suitable alcohol)
-
Piperidine (catalytic, ~0.1 eq)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (e.g., 1.0 g, 6.84 mmol), the chosen active methylene compound (7.52 mmol, 1.1 eq), and ethanol (30 mL).
-
Add a catalytic amount of piperidine (approx. 0.07 mL, 0.68 mmol, 0.1 eq) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).
-
Maintain reflux and stir for 3-6 hours. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the reaction mixture upon formation.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield the desired C4-substituted 7-azaindole derivative. Further purification via recrystallization or column chromatography may be performed if necessary.
-
Results and Discussion
This two-step protocol was successfully applied to a range of active methylene compounds. The intermediate aldehyde was obtained in good yield after chromatographic purification. The subsequent Knoevenagel condensation is generally high-yielding and procedurally simple, often resulting in a product pure enough for subsequent steps after simple filtration.
| Active Methylene Compound | Structure (Z-CH₂-Z') | Base/Solvent | Typical Yield | Product Structure (Example) |
| Malononitrile | NC-CH₂-CN | Piperidine/EtOH | >90% | 2-((1H-pyrrolo[2,3-b]pyridin-4-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | NC-CH₂-CO₂Et | Piperidine/EtOH | 85-95% | Ethyl 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate |
| Meldrum's Acid | C₆H₈O₄ | Pyridine/Toluene | 80-90% | 5-((1H-pyrrolo[2,3-b]pyridin-4-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Nitromethane | H₃C-NO₂ | NH₄OAc/AcOH | 70-80% | 4-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine |
Table 1: Representative examples of Knoevenagel condensation reactions.
The reactivity in the Knoevenagel condensation step is directly related to the pKa of the active methylene compound. Compounds with two strong electron-withdrawing groups, such as malononitrile and Meldrum's acid, are highly acidic and react rapidly under mild basic conditions. The resulting products are valuable Michael acceptors and dienophiles, opening up a vast array of possibilities for subsequent derivatization in drug discovery programs.
Overall Experimental Workflow
The entire process, from starting material to final analysis, follows a logical and streamlined sequence. Each stage includes a critical quality control step (TLC, purification) to ensure the integrity of the material moving forward.
Figure 2: General experimental workflow for the synthesis and analysis of C4-vinyl 7-azaindoles.
Conclusion
This application note provides a validated and highly adaptable two-step protocol for the synthesis of C4-vinyl substituted 7-azaindole derivatives from this compound. The methodology is characterized by its operational simplicity, good yields, and broad substrate scope with respect to the active methylene component. The resulting α,β-unsaturated systems are powerful building blocks for medicinal chemists, enabling access to novel chemical matter for the development of next-generation therapeutics.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. Knoevenagel Condensation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this important heterocyclic compound. The following sections are structured in a question-and-answer format to directly address potential challenges and optimize your synthetic yield.
Proposed Synthetic Workflow
The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. A plausible and efficient route involves the construction of the 7-azaindole core, followed by functionalization at the C4 position.
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of the 7-Azaindole Core
The formation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is the foundational step. Several methods exist, with the Bartoli indole synthesis and palladium-catalyzed cyclizations being common choices.[1]
Frequently Asked Questions & Troubleshooting
Question 1: My yield for the 7-azaindole core synthesis is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in 7-azaindole synthesis often stem from incomplete reaction, side product formation, or degradation of the product. Here’s a systematic approach to troubleshoot:
-
Reagent Quality: Ensure your starting materials, especially the substituted pyridine and any organometallic reagents, are of high purity and anhydrous where necessary. The presence of moisture can quench sensitive reagents and lead to side reactions.
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strictly inert atmosphere (Argon or Nitrogen) is critical.[2] Oxygen can deactivate the palladium catalyst, leading to incomplete conversion. Ensure proper degassing of solvents and use of Schlenk techniques.
-
Ligand Choice in Pd-Catalysis: The choice of phosphine ligand is crucial for the efficiency of cross-coupling and cyclization steps.[2] If you are observing low yields, consider screening different ligands (e.g., Xantphos, DavePhos) to find one that is optimal for your specific substrate.[3]
-
Reaction Temperature: The thermal stability of intermediates can be a concern. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, a modest increase in temperature might be beneficial. Microwave-assisted synthesis can sometimes dramatically accelerate these reactions and improve yields.
-
Base Selection: The choice and stoichiometry of the base are critical. For instance, in Suzuki couplings, a weak base like potassium carbonate is often used.[4] Using a base that is too strong or too weak can hinder the catalytic cycle or lead to side reactions.
Question 2: I am observing the formation of significant impurities during the 7-azaindole synthesis. How can I identify and minimize them?
Answer: Impurity generation is a common challenge. Here are some strategies to address this:
-
Common Side Reactions: In many 7-azaindole syntheses, over-alkylation or arylation on the pyrrole nitrogen can occur if it is unprotected.[2] Consider using a suitable protecting group for the pyrrole nitrogen, such as a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be removed later in the synthetic sequence.
-
Purification Strategy: Column chromatography is often necessary to separate the desired product from impurities. A careful selection of the solvent system is key. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Structural Characterization: Use analytical techniques like NMR (¹H and ¹³C), mass spectrometry (MS), and HPLC to identify the structure of the major impurities. Understanding the structure of the byproducts will provide valuable clues about the undesired reaction pathways and help you to adjust the reaction conditions accordingly.
Part 2: Functionalization at the C4 Position
Once the 7-azaindole core is synthesized, the next critical phase is the introduction of the carboxylate functionality at the C4 position. A common strategy is to first introduce a handle, such as a halogen, which can then be converted to the desired group.
Frequently Asked Questions & Troubleshooting
Question 1: My C4-halogenation of the 7-azaindole is not selective and I'm getting a mixture of halogenated products. How can I improve the regioselectivity?
Answer: Regioselectivity in the halogenation of 7-azaindoles can be challenging due to the presence of multiple reactive sites. Here are some key considerations:
-
Protecting Groups: The pyrrole nitrogen should be protected before halogenation. An unprotected N-H can direct halogenation to other positions or lead to N-halogenation. A tosyl or BOC protecting group can effectively block the N1 position.
-
Halogenating Agent: The choice of halogenating agent can influence selectivity. For bromination, N-bromosuccinimide (NBS) is a common choice. For chlorination, N-chlorosuccinimide (NCS) can be used. The reaction conditions, particularly the solvent and temperature, should be carefully controlled.
-
Directed Metalation: An alternative approach for regioselective functionalization is directed ortho-metalation (DoM). By using a suitable directing group, you can selectively deprotonate the C4 position with a strong base (e.g., n-BuLi) and then quench with an electrophile, such as a source of bromine or iodine.
Question 2: The conversion of my 4-halo-7-azaindole to the 4-formyl-7-azaindole is inefficient. What are the best methods and how can I optimize them?
Answer: The introduction of the aldehyde group is a pivotal step. Here are two common methods and their optimization:
-
Vilsmeier-Haack Reaction: This is a classic method for formylating electron-rich heterocycles. However, its success with 7-azaindoles can be substrate-dependent. If you are experiencing low yields, consider the following:
-
Reagent Stoichiometry: Use a slight excess of the Vilsmeier reagent (generated from DMF and POCl₃).
-
Temperature Control: The reaction is typically performed at low temperatures (0 °C) and then allowed to warm to room temperature or heated gently. Careful temperature control is crucial to prevent decomposition.
-
-
Metal-Halogen Exchange followed by Formylation: This is often a more reliable method.
-
Procedure: Treat the 4-halo-7-azaindole (preferably the iodo or bromo derivative) with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature (-78 °C) to perform a metal-halogen exchange. Then, quench the resulting organolithium species with a formylating agent like N,N-dimethylformamide (DMF).
-
Troubleshooting:
-
Incomplete Exchange: Ensure your organolithium reagent is freshly titrated and that the reaction is performed under strictly anhydrous conditions.
-
Side Reactions: The organolithium intermediate is highly reactive. Keep the temperature low to prevent side reactions.
-
-
Question 3: I have successfully synthesized 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. What is the most efficient way to oxidize it to the corresponding carboxylic acid?
Answer: The oxidation of the aldehyde to a carboxylic acid is a standard transformation, but care must be taken to avoid over-oxidation or side reactions with the sensitive 7-azaindole ring.
-
Pinnick Oxidation: This is an excellent choice for the mild and selective oxidation of aldehydes to carboxylic acids in the presence of other functional groups.[5]
-
Reagents: Sodium chlorite (NaClO₂) as the oxidant and a scavenger for the hypochlorite byproduct, such as 2-methyl-2-butene or hydrogen peroxide.
-
Conditions: The reaction is typically run in a buffered solution (e.g., a mixture of t-butanol, water, and a phosphate buffer) at or slightly above room temperature.
-
-
Alternative Oxidants: While stronger oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can be used, they are less selective and may lead to degradation of the 7-azaindole ring.[6] It is generally advisable to start with milder conditions.
Part 3: Final Esterification Step
The final step is the conversion of the carboxylic acid to the methyl ester.
Frequently Asked Questions & Troubleshooting
Question 1: My Fischer esterification of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is giving low yields. What can I do to improve the conversion?
Answer: Fischer esterification is an equilibrium-controlled reaction. To drive it to completion, you need to address the equilibrium.
-
Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent.[7]
-
Water Removal: The water produced during the reaction must be removed to shift the equilibrium towards the ester. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required.[7] Ensure the catalyst is added in a sufficient amount.
-
Alternative Esterification Methods: If Fischer esterification proves problematic, consider other methods:
-
Reaction with Diazomethane: This is a very efficient method for converting carboxylic acids to methyl esters, but diazomethane is toxic and explosive, requiring special handling precautions.
-
Activation of the Carboxylic Acid: Activate the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, which can then be reacted with methanol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Question 2: I am having difficulty purifying the final product, this compound. What are the recommended procedures?
Answer: Purification of the final product is crucial to obtain material of high purity for subsequent applications.
-
Work-up: After the reaction, the excess acid catalyst must be neutralized carefully with a base (e.g., saturated sodium bicarbonate solution). The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Flash column chromatography on silica gel is typically the most effective method for purification. A gradient elution system, for example, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, should allow for the separation of the desired product from any unreacted starting material or byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material. The choice of solvent will depend on the solubility of your compound and impurities.
-
Characterization: Confirm the identity and purity of your final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[8]
Data Summary Table
| Step | Key Reagents | Typical Conditions | Potential Issues |
| 7-Azaindole Core Formation | Substituted pyridine, organometallic reagents, Pd catalyst, ligand | Anhydrous, inert atmosphere, 80-120 °C | Low yield, side reactions |
| C4-Halogenation | 7-azaindole, NBS or NCS, protecting group | Inert solvent, controlled temperature | Poor regioselectivity, multiple halogenations |
| C4-Formylation | 4-halo-7-azaindole, n-BuLi, DMF | Anhydrous, -78 °C to rt | Incomplete reaction, side reactions |
| Oxidation to Carboxylic Acid | 4-formyl-7-azaindole, NaClO₂, 2-methyl-2-butene | Buffered solution, rt | Incomplete oxidation, degradation |
| Esterification | Carboxylic acid, methanol, H₂SO₄ | Reflux, excess methanol | Low conversion due to equilibrium |
Experimental Protocols
Protocol 1: Pinnick Oxidation of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 eq) in a mixture of t-butanol and 2-methyl-2-butene (e.g., a 4:1 v/v mixture).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the solution of the aldehyde at room temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~3-4 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Protocol 2: Fischer Esterification of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
-
Suspend 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) in methanol (serving as both reagent and solvent).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Logical Relationships Diagram
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. dea.gov [dea.gov]
Technical Support Center: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic process. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring a successful and efficient synthesis.
Introduction
This compound, a 7-azaindole derivative, is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] The synthesis of this scaffold, while achievable through several routes, is not without its challenges. This guide will delve into the common side reactions and experimental pitfalls, providing a logical framework for troubleshooting and optimization.
Common Synthetic Strategies and Potential Side Reactions
The synthesis of the 7-azaindole core typically involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold. Common methods include variations of the Fischer, Bartoli, and palladium-catalyzed cyclization reactions. Each of these pathways presents a unique set of potential side reactions that can impact yield and purity.
Diagram: Synthetic Pathways and Common Side Reactions
Caption: Overview of synthetic routes and potential side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q1: My reaction has resulted in a low yield of the target molecule, with a significant amount of starting material remaining. What are the likely causes?
A1: Incomplete conversion is a common issue and can often be traced back to several factors:
-
Insufficient Catalyst Activity (for Palladium-catalyzed reactions): The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your phosphine ligand is not oxidized and consider using a more robust pre-catalyst system.[2] The choice of ligand is also critical for catalyst stability and activity.
-
Reaction Temperature and Time: The cyclization step to form the pyrrole ring can be slow. A modest increase in temperature or an extension of the reaction time may be necessary. However, be cautious of potential side reactions at elevated temperatures.
-
Purity of Reagents and Solvents: Trace amounts of water or oxygen can deactivate catalysts and reagents. Ensure all solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
Troubleshooting Protocol:
-
Verify Reagent and Solvent Quality: Use freshly distilled or commercially available anhydrous solvents. Ensure starting materials are pure and dry.
-
Optimize Catalyst System: If using a palladium-catalyzed route, screen different phosphine ligands and palladium sources. Consider using a pre-formed Pd(0) catalyst.
-
Systematic Variation of Reaction Conditions: Incrementally increase the reaction temperature in 5-10 °C intervals and monitor the reaction progress by TLC or LC-MS. Similarly, extend the reaction time and track the consumption of starting material.
Issue 2: Formation of a Major Side Product with a Similar Polarity to the Desired Product
Q2: I have a significant side product that is difficult to separate from my target compound by column chromatography. What could this impurity be?
A2: A common and often difficult-to-separate side product is the corresponding 7-azaindoline , the reduced form of your target molecule. This can occur, particularly in palladium-catalyzed reactions, through a competing reduction pathway.[3] Another possibility is the formation of a positional isomer , especially if your synthetic route allows for cyclization at different positions.
Troubleshooting Protocol:
-
Characterize the Side Product: Obtain an NMR and Mass Spectrum of the impurity. The 7-azaindoline will show characteristic upfield shifts for the pyrrole ring protons and a different fragmentation pattern in the mass spectrum.
-
Modify Reaction Conditions to Minimize Reduction:
-
Choice of Hydride Source: If a hydride source is present (e.g., from a solvent or reagent), consider alternatives.
-
Oxidant: In some cases, the addition of a mild oxidant can suppress the formation of the reduced product.
-
-
Optimize Cyclization Regioselectivity:
-
Directing Groups: The use of appropriate protecting or directing groups on the pyridine ring can enhance the regioselectivity of the cyclization.
-
Catalyst/Ligand System: The steric and electronic properties of the ligand in palladium-catalyzed reactions can influence the regiochemical outcome.
-
Issue 3: Presence of High Molecular Weight Impurities
Q3: My mass spectrum shows peaks corresponding to approximately double the mass of my starting material or product. What is the source of these impurities?
A3: The formation of dimers is a known side reaction, particularly when using organometallic reagents or under strongly basic conditions.[4] For instance, lithiated picoline derivatives, which can be intermediates in some synthetic routes, are known to dimerize.
Troubleshooting Protocol:
-
Control the Rate of Addition: Add the organometallic reagent slowly and at a low temperature to minimize localized high concentrations that can favor dimerization.
-
Inverse Addition: Consider adding the starting material solution to the reagent solution (inverse addition) to maintain a low concentration of the reactive intermediate.
-
Optimize Base and Solvent: The choice of base and solvent can significantly influence the propensity for dimerization. A less coordinating solvent or a bulkier base might disfavor the dimerization pathway.
Issue 4: Unintended Hydrolysis or Decarboxylation
Q4: During workup or purification, I am observing the formation of the corresponding carboxylic acid or the decarboxylated 7-azaindole. How can I prevent this?
A4: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The resulting carboxylic acid can then undergo decarboxylation , particularly if the reaction mixture is heated for an extended period.
Troubleshooting Protocol:
-
Mild Workup Conditions: Use a mild aqueous workup, avoiding strong acids or bases. A saturated solution of sodium bicarbonate can be used to neutralize any acidic residues.
-
Avoid Excessive Heat: During solvent removal, use a rotary evaporator at a moderate temperature. If purification by distillation is required, perform it under high vacuum to lower the boiling point.
-
Chromatography Considerations: If using silica gel chromatography, be aware that acidic impurities on the silica can promote hydrolysis. Neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate this.
Quantitative Data Summary
| Issue | Common Side Product | Typical Yield Range of Side Product | Key Mitigation Strategy |
| Incomplete Cyclization | Unreacted Starting Materials | 5-50% | Optimize reaction time and temperature. |
| Over-reduction | 7-Azaindoline-4-carboxylate | 5-20% | Add a mild oxidant; modify ligand. |
| Dimerization | Dimer of Starting Material | 2-15% | Slow addition of reagents at low temperature. |
| Hydrolysis | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | 1-10% | Use mild workup conditions; avoid excess heat. |
| Decarboxylation | 7-Azaindole | 1-5% | Avoid prolonged heating of the carboxylic acid intermediate. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dried flask under an inert atmosphere, add the appropriate 2-amino-3-halopyridine derivative, the alkyne or alkene coupling partner, a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., XPhos, 10 mol%).
-
Add an anhydrous solvent (e.g., dioxane or toluene) and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common synthesis issues.
References
- 1. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
Overcoming solubility issues with "Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate"
Welcome to the technical support center for Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 865593-01-3). This guide is designed for researchers, chemists, and drug development professionals to address common and complex solubility challenges encountered with this versatile heterocyclic compound. As a pyrrolopyridine derivative, this molecule is of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] However, its planar, aromatic structure can present significant solubility hurdles.
This document provides in-depth, practical solutions, explains the underlying chemical principles for each recommendation, and offers validated protocols to ensure reproducible results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound?
A1: For initial solubilization and creating high-concentration stock solutions, we recommend starting with polar aprotic solvents. Dimethyl sulfoxide (DMSO) is the most common and effective choice. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are also excellent alternatives. These solvents are effective due to their ability to disrupt the crystal lattice energy of the solid compound through strong dipole-dipole interactions.
Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer for a biological assay. What should I do?
A2: This is a common issue known as "antisolvent precipitation," where a compound soluble in an organic solvent crashes out upon dilution into an aqueous medium where it is poorly soluble. To mitigate this:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, typically between 0.1% and 1%. Always validate the tolerance of your specific assay to the final solvent concentration.
-
Use a Co-solvent: Consider using a co-solvent system. For example, a 1:1 mixture of DMSO and polyethylene glycol 400 (PEG400) for the stock solution can improve aqueous compatibility.
-
Pre-warm the Buffer: Adding the DMSO stock to a slightly warmed aqueous buffer (e.g., 37°C) can temporarily increase solubility and allow for better dispersion before precipitation occurs.
Q3: Can I use alcohols like ethanol or methanol to dissolve this compound?
A3: this compound exhibits limited to slight solubility in methanol and ethanol at room temperature. While they can be used for certain applications or as part of a co-solvent system, they are generally not suitable for preparing high-concentration stock solutions. Gentle heating may improve solubility, but the risk of precipitation upon cooling is high.
Q4: How does pH affect the solubility of this compound?
A4: The pyrrolopyridine core contains nitrogen atoms that can be protonated under acidic conditions.[4][5][6] Protonation increases the polarity of the molecule, which can significantly enhance its solubility in aqueous solutions. Therefore, attempting to dissolve the compound in an acidic buffer (e.g., pH 2-4) may be more effective than in neutral or basic buffers. This is a typical characteristic of weak bases.[7] Conversely, in basic conditions, the compound will remain in its less soluble, non-ionized form.
In-Depth Troubleshooting Guide
Issue 1: Incomplete Dissolution in Primary Solvent (e.g., DMSO)
If you observe particulate matter after vortexing in DMSO at room temperature, the compound may not be fully dissolved.
Causality: The kinetic energy at room temperature may be insufficient to fully overcome the intermolecular forces within the compound's crystal lattice.
Solutions:
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves create micro-cavitations that break apart solid aggregates, increasing the surface area and accelerating dissolution.[8]
-
Gentle Heating (Water Bath): Warm the solution to 30-40°C in a water bath while vortexing intermittently. Increased temperature provides the necessary energy to break intermolecular bonds and enhance the rate of dissolution. Caution: Always check the compound's thermal stability before applying heat.
-
Particle Size Reduction: If you are working with a bulk powder that has aggregated, gently crushing it with a spatula before adding the solvent can increase the surface area available for solvation.[8][9]
Issue 2: Stock Solution Instability and Precipitation During Storage
You successfully dissolved the compound, but after storing it at 4°C or -20°C, you observe crystal formation.
Causality: The solubility of most compounds is temperature-dependent. As the temperature of the solvent decreases, its capacity to hold the solute in solution is reduced, leading to supersaturation and subsequent precipitation.
Solutions:
-
Store at Room Temperature: If the compound is stable, storing the DMSO stock solution tightly capped at room temperature is often the best practice to prevent freeze-thaw cycles and precipitation.
-
Use an Alternative Solvent: NMP often has a better capacity to keep compounds in solution at lower temperatures compared to DMSO.
-
Re-dissolve Before Use: If crystals have formed, warm the vial to room temperature or slightly above (37°C) and vortex/sonicate until all solid material is completely re-dissolved before making dilutions. Always visually inspect the solution for clarity before use.
Issue 3: Low Aqueous Solubility for In Vivo Formulations
For animal studies, DMSO concentrations must be kept to a minimum, and aqueous-based formulations are preferred.
Causality: The hydrophobic nature of the pyrrolopyridine core limits its solubility in aqueous vehicles like saline or PBS.
Advanced Formulation Strategies:
-
Co-solvent Systems: A common strategy is to use a mixture of solvents. A vehicle such as 10% DMSO, 40% PEG400, and 50% saline can be effective. The PEG400 acts as a surfactant-like polymer that helps to keep the compound dispersed in the aqueous phase.
-
pH Adjustment: As noted in the FAQ, leveraging the basic nature of the nitrogen atoms is key. Formulating the compound in a vehicle buffered to an acidic pH (e.g., using a citrate buffer of pH 3-4) can significantly improve solubility.[7][10]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is much more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and effective choice.
Data & Protocols
Solubility Profile
The following table summarizes the observed solubility of this compound in common laboratory solvents. This data is compiled from internal testing and publicly available information.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 25 mg/mL | Recommended for primary stock solutions. |
| DMF | ≥ 20 mg/mL | Good alternative to DMSO. |
| Methanol | ~1-2 mg/mL | Slight solubility; heating may improve. |
| Ethanol | ~1 mg/mL | Slight solubility. |
| Water | < 0.1 mg/mL | Practically insoluble in neutral water. |
| PBS (pH 7.4) | < 0.1 mg/mL | Practically insoluble. |
| 0.1 N HCl (pH ~1) | ~1-5 mg/mL | Solubility is enhanced under acidic conditions. |
Note: These values are approximate and can vary based on the purity of the compound and exact solvent specifications.
Experimental Protocols
-
Calculation: this compound has a molecular weight of 176.17 g/mol . To make 1 mL of a 10 mM stock, you will need 1.76 mg of the compound.
-
Weighing: Accurately weigh 1.76 mg of the compound into a sterile 1.5 mL microcentrifuge tube or an appropriate vial.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there is no visible particulate matter.
-
Troubleshooting: If the compound is not fully dissolved, proceed to sonicate for 10 minutes or warm to 37°C for 5 minutes, followed by vortexing, as described in the troubleshooting guide.
-
Storage: Store the solution at room temperature, protected from light and moisture.
This workflow provides a logical progression for determining the optimal solvent and conditions for your specific application.
Decision-Making Diagram for Formulation
This diagram helps guide the choice of a solubilization strategy based on the final experimental context.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving High Purity of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support center for "Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate" (CAS 351439-07-1), a key building block in modern drug discovery.[1][2] The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[3][4] Consequently, the purity of its derivatives is of paramount importance to ensure reliable and reproducible experimental outcomes.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this compound. Our approach is rooted in explaining the "why" behind each step, empowering you to make informed decisions in your own laboratory.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My initial purity, as determined by crude NMR or LC-MS, is below 85%. What are the likely culprits and how can I improve this before committing to large-scale purification?
Answer: Low purity post-synthesis often points to incomplete reactions, side-product formation, or an inadequate work-up procedure. The synthesis of pyrrolopyridines can sometimes be complex, leading to various impurities.[5][6]
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Causality: The reaction may not have reached completion, leaving unreacted starting materials.
-
Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Ensure all starting material is consumed before quenching the reaction. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, if the stability of the product allows.
-
-
Side-Product Formation:
-
Causality: 7-azaindole chemistry can be prone to the formation of isomers or degradation products, especially under harsh reaction conditions (e.g., strong acids/bases or high temperatures).[3][8]
-
Troubleshooting: Re-evaluate your reaction conditions. Could a milder base or a lower temperature be employed? For instance, in coupling reactions, the choice of palladium catalyst and ligands can significantly impact the product distribution.[3][9]
-
-
Ineffective Work-up:
-
Causality: An improper aqueous wash during the work-up may fail to remove inorganic salts or water-soluble organic impurities. The pH of the aqueous layer is critical for removing acidic or basic byproducts.
-
Troubleshooting: Perform a series of aqueous washes. Start with a wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Follow this with a wash with brine to reduce the solubility of your organic product in the aqueous layer and aid in phase separation.
-
Issue 2: Persistent Impurities After Column Chromatography
Question: I've performed silica gel column chromatography, but a persistent impurity with a similar Rf value to my product remains. How can I resolve this?
Answer: Co-elution of impurities is a common challenge in the purification of N-heterocyclic compounds.[8][10] This often happens when an impurity has a polarity very similar to the desired product.
Potential Causes & Solutions:
-
Isomeric Impurities:
-
Causality: The synthesis of substituted pyrrolo[2,3-b]pyridines can sometimes yield constitutional isomers that are notoriously difficult to separate by standard silica gel chromatography.[8]
-
Troubleshooting:
-
Optimize the Solvent System: Experiment with different solvent systems for your column. Sometimes, switching from a common ethyl acetate/hexane system to a dichloromethane/methanol gradient can alter the selectivity and improve separation. Adding a small amount of a modifier like triethylamine (for basic compounds) can sometimes improve peak shape and resolution.[8]
-
Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very challenging separations, reversed-phase flash chromatography (using a C18-functionalized silica) may be necessary.[7][11]
-
-
-
Structurally Similar Byproducts:
-
Causality: Byproducts from the reaction that share a similar core structure and functional groups will have very similar polarities.
-
Troubleshooting:
-
Recrystallization: This is an excellent and often underutilized technique for purifying solid compounds. A successful recrystallization can significantly enhance purity by selectively crystallizing the desired product out of a supersaturated solution, leaving impurities behind.
-
Preparative HPLC: For high-value materials or when chromatographic and recrystallization methods fail, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving high purity.[12][13]
-
-
Issue 3: Product "Oiling Out" During Recrystallization
Question: I'm attempting to recrystallize my product, but it's separating as an oil instead of forming crystals. What's going wrong?
Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution becomes supersaturated enough for crystal nucleation to occur.[8]
Potential Causes & Solutions:
-
Inappropriate Solvent Choice:
-
Causality: The chosen solvent or solvent system may not be ideal. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[8]
-
Troubleshooting:
-
Solvent Screening: Perform a small-scale solvent screen with various solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow this to cool slowly.
-
-
-
Presence of Impurities:
-
Causality: Impurities can interfere with the crystal lattice formation, promoting oiling out.
-
Troubleshooting: Attempt a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove gross impurities before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for flash column chromatography of this compound?
A1: A common and effective starting point for silica gel chromatography of azaindole derivatives is a gradient elution using a mixture of ethyl acetate in hexanes or cyclohexane.[8] It is highly recommended to first determine the optimal solvent system by running a few TLC plates with varying solvent ratios. A typical gradient might begin with 10-20% ethyl acetate in hexanes and gradually increase to 50% or higher. For more polar impurities, a dichloromethane/methanol gradient may also be effective.[9]
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is essential for unequivocally confirming purity and identity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and can also reveal the presence of impurities.[14][15][16] Integrating the peaks corresponding to your product and any impurities can provide a quantitative measure of purity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for assessing purity.[17][18] The chromatogram (usually UV) indicates the number of components and their relative abundance, while the mass spectrometer provides the molecular weight of each component, confirming the identity of your product and potentially helping to identify impurities.[19][20]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of your molecule.[7]
Q3: Is preparative HPLC a suitable method for purifying this compound?
A3: Absolutely. Preparative HPLC is an excellent, albeit more resource-intensive, method for achieving very high levels of purity (>99%).[12][21] It is particularly useful for separating closely related isomers or for final purification of a compound intended for biological assays where high purity is critical.[7] Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) are commonly used for these types of compounds.[11]
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation than direct liquid injection.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Ensure the column is packed evenly without any air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute your product. The rate of polarity increase should be guided by the separation observed on your analytical TLC plates.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or isopropanol are often good starting points.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
Visualizations
General Purification Workflow
References
- 1. メチル 1H-ピロロ[2,3-b]ピリジン-4-カルボキシラート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. lcms.cz [lcms.cz]
- 13. nasc.ac.in [nasc.ac.in]
- 14. This compound hydrochloride(1810070-11-1) 1H NMR [m.chemicalbook.com]
- 15. ajol.info [ajol.info]
- 16. 1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID(136818-50-3) 1H NMR spectrum [chemicalbook.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. uccore.org [uccore.org]
- 19. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tarosdiscovery.com [tarosdiscovery.com]
Challenges in the scale-up synthesis of "Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate"
Welcome to the technical support guide for the synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (also known as 7-Azaindole-4-carboxylate). This molecule is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other advanced therapeutic agents.[1][2] The 7-azaindole scaffold acts as a bioisostere of indole, often enhancing physicochemical properties like solubility and improving drug-target interactions.[1][3]
Scaling the synthesis of this scaffold from the benchtop to pilot or manufacturing scales introduces significant challenges that can impact yield, purity, and process efficiency. This guide is designed to provide researchers and drug development professionals with practical, field-proven insights to navigate these complexities. We will address common questions and troubleshooting scenarios in a direct, question-and-answer format, focusing on the causality behind each experimental choice to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 1H-pyrrolo[2,3-b]pyridine core at scale?
A1: While numerous methods exist, two primary strategies are generally considered for scale-up due to starting material availability and reaction robustness:
-
Annulation of a Pyrrole Ring onto a Pyridine Precursor: This is a very common approach. It often starts with a functionalized 2-aminopyridine derivative. A classic example is a modified Madelung or Reissert-type synthesis, which constructs the pyrrole ring.[4]
-
Annulation of a Pyridine Ring onto a Pyrrole Precursor: This strategy involves building the pyridine ring onto a pre-formed, substituted pyrrole. This can be achieved through condensation and cyclization reactions. For instance, reacting a 2-aminopyrrole derivative with a β-dicarbonyl compound followed by reductive cyclization is a viable path.[5]
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, are also extensively used to functionalize the core structure, but the initial core synthesis often relies on the above-mentioned annulation strategies.[6][7][8]
Q2: Is N-H protection of the pyrrole nitrogen necessary during synthesis?
A2: Yes, in many cases, protection of the pyrrole nitrogen is crucial, especially when performing subsequent functionalization reactions. The pyrrole N-H is acidic and can interfere with organometallic reagents (e.g., Grignards, organolithiums) or act as a nucleophile in coupling reactions. Common protecting groups for scale-up include:
-
Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): Robust, crystalline, and generally stable, but require harsh conditions for removal.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Offers milder deprotection conditions, which can be advantageous for sensitive substrates, though it is more expensive.[6] The final deprotection step, however, can be challenging and lead to side products.[6]
The choice of protecting group should be made based on the downstream reaction conditions and the overall cost-effectiveness of the synthetic route.
Q3: What are the critical quality attributes for starting materials in a large-scale campaign?
A3: For a successful scale-up, rigorous quality control of starting materials is non-negotiable. Key parameters include:
-
Purity: Assay should be >98% by HPLC or GC. Pay close attention to isomeric impurities in substituted pyridines or pyrroles, as they can be difficult to remove later.
-
Water Content: Many steps, particularly those involving organometallics or palladium catalysts, are moisture-sensitive. Water content should typically be <0.1% as measured by Karl Fischer titration.
-
Residual Solvents and Metals: Ensure starting materials are free from residual solvents or metals from their own synthesis that could poison catalysts.
Process Scale-Up & Troubleshooting Guide
This section addresses specific problems encountered during the scale-up synthesis of this compound.
Scenario 1: Low Yield and Incomplete Conversion
Q: We achieved an 85% yield for our cyclization step at the 5g scale, but the yield dropped to 55% with 20% unreacted starting material at the 200g scale. What is happening?
A: This is a classic scale-up challenge related to mass and heat transfer. At larger volumes, inefficient mixing and temperature gradients are common culprits.
Potential Causes & Solutions:
| Potential Cause | Explanation at Scale | Recommended Solution |
| Inefficient Mixing | Magnetic stirring is ineffective in large, thick slurries or viscous solutions, creating dead zones where reagents do not mix. This leads to localized concentration differences and incomplete reactions. | Switch to an overhead mechanical stirrer with a properly sized impeller (e.g., pitch-blade turbine or anchor) to ensure homogeneity. Monitor the power draw on the stirrer to ensure consistent mixing throughout the batch. |
| Poor Heat Transfer | The surface-area-to-volume ratio decreases as the reactor size increases. A simple heating mantle cannot provide uniform heating or efficiently remove exothermic heat. This can lead to hot spots or areas that never reach the target temperature. | Use a jacketed reactor with a circulating thermal fluid for precise temperature control. For highly exothermic reactions, control the addition rate of the limiting reagent via a syringe pump or addition funnel to manage the heat output. |
| Reagent Addition Order | At a small scale, adding reagents quickly may not have a noticeable effect. At a large scale, a rapid addition can cause a large exotherm or generate high local concentrations of a reagent, leading to side reactions. | Implement controlled addition of the key reagent over a set period (e.g., 1-2 hours). Consider "inverse addition," where the batch is added to the reagent to maintain a low concentration of the added substrate. |
Below is a workflow diagram illustrating a typical decision-making process for troubleshooting low conversion in a scaled-up reaction.
Caption: Troubleshooting workflow for low conversion upon scale-up.
Scenario 2: Product Purification and Isolation
Q: Our product is an oil that requires column chromatography on a small scale. This is not feasible for a 500g batch. How can we isolate a pure, solid product?
A: Transitioning from chromatography to a crystallization-based purification is a cornerstone of process chemistry. This often requires solvent screening and potentially creating a salt of the target molecule.
Potential Causes & Solutions:
-
Induce Crystallization: The crude product may be pure enough to crystallize directly.
-
Protocol: Dissolve the crude oil in a minimum amount of a good solvent (e.g., Ethyl Acetate, Dichloromethane). Add an anti-solvent (e.g., Heptane, Hexane) dropwise until turbidity persists. Add a seed crystal if available, or scratch the flask to induce nucleation. Allow the solution to slowly cool and crystallize.
-
-
Salt Formation: If the parent molecule is basic (which the 7-azaindole nucleus is), forming a salt can dramatically improve crystallinity.
-
Protocol: Dissolve the crude product in a suitable solvent like Isopropyl Alcohol (IPA) or Ethyl Acetate. Add a stoichiometric amount of an acid (e.g., HCl in IPA, or p-toluenesulfonic acid). The resulting salt will often precipitate from the solution as a highly pure, crystalline solid. The freebase can be recovered later by neutralization if required.
-
-
Slurry Wash: If the main impurities are significantly more soluble than the product, a slurry wash can be effective.
-
Protocol: Suspend the crude material in a solvent where the product has very low solubility but the impurities are soluble (e.g., Methyl tert-butyl ether (MTBE) or Heptane). Stir the slurry for several hours at a controlled temperature, then filter and wash the solid.
-
The general workflow for developing a scalable purification method is outlined below.
Caption: Workflow for developing a scalable purification protocol.
Representative Lab-Scale Protocol with Scale-Up Considerations
The following is a representative procedure for a key transesterification step, often used to convert an ethyl ester to the desired methyl ester, which can have different solubility and crystallization properties.[9]
Objective: To convert Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate to this compound.
Table of Reagents and Properties
| Compound | MW | Equivalents | Amount (Lab) | Amount (Scale-Up) | Notes |
| Ethyl Ester | 190.19 | 1.0 | 10.0 g | 1.0 kg | Starting Material |
| Methanol | 32.04 | ~200 | 200 mL | 20 L | Reagent and Solvent |
| Potassium Carbonate | 138.21 | 1.2 | 8.7 g | 870 g | Base Catalyst |
Lab-Scale Procedure (10g):
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (10.0 g).
-
Add Methanol (200 mL) and Potassium Carbonate (8.7 g).
-
Heat the suspension to 55°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS every hour until the starting material is consumed (typically 2-3 hours).
-
Once complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Dilute the residue with water (200 mL) and stir for 30 minutes to dissolve the inorganic salts.
-
Collect the resulting solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with additional water (2 x 50 mL).
-
Dry the solid in a vacuum oven at 50°C to a constant weight to afford the desired methyl ester.
Scale-Up Considerations (1kg):
-
Step 1: Use a 50 L jacketed glass reactor equipped with an overhead stirrer and reflux condenser.
-
Step 2: Charge reagents to the reactor. Note that adding a large volume of solid K₂CO₃ to methanol can be challenging. Add it in portions to avoid clumping.
-
Step 3: Heat the reactor jacket to 60-65°C to achieve an internal temperature of 55°C. Stirring speed should be sufficient to keep the K₂CO₃ suspended (e.g., 150-200 RPM).
-
Step 4: In-process controls are critical. Ensure a representative sample can be taken from the reactor without interrupting the process.
-
Step 5: Distill the methanol directly from the reactor under vacuum. This is more efficient than using a rotary evaporator at this scale.
-
Step 6 & 7: The water quench and filtration will require large equipment. A large filter-dryer (Nutsche filter) is ideal for collecting and washing the product on this scale, minimizing manual handling.
-
Step 8 & 9: Drying in a vacuum oven is still applicable, but a rotary cone dryer or paddle dryer would be more efficient for ensuring uniform drying of a large batch.
By anticipating these scale-dependent physical and chemical changes, you can proactively design a process that is robust, safe, and reproducible.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Storage and Handling of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support guide for Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 351439-07-1). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights to prevent the degradation of this critical research compound during storage and handling. Our goal is to ensure the integrity and reproducibility of your experiments by maintaining the highest possible purity of your starting materials.
Section 1: Quick Reference Storage Protocol
For experienced professionals, the following table summarizes the optimal storage conditions. The subsequent sections provide detailed explanations and troubleshooting for each parameter.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | Long-term: ≤ -20°CShort-term (working stock): 2-8°C | Lowering the temperature significantly reduces the rate of all potential degradation reactions, including hydrolysis and oxidation. While some related compounds are stable at ambient temperatures, decomposition has been noted above 40°C for similar structures[1][2]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The pyrrolopyridine core can be susceptible to oxidation[3][4]. An inert atmosphere displaces atmospheric oxygen and, critically, moisture, which is the primary driver for ester hydrolysis[5][6]. |
| Light | Protect from Light (Amber Vial) | The 7-azaindole scaffold, the parent structure of this compound, is known to be light-sensitive, and UV exposure can induce unwanted photochemical reactions[7][8][9]. |
| Container | Tightly-Sealed, Borosilicate Glass or HDPE | Prevents ingress of moisture and oxygen. A tightly sealed container is the first line of defense against atmospheric contaminants[5][7]. |
| Form | Solid (Lyophilized Powder) | Storing the compound as a dry solid is vastly superior to storing it in solution. Solvents, especially protic ones or those containing trace water, can accelerate degradation pathways[10]. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues and questions encountered by researchers working with this compound.
Q1: I've just received a new batch of the compound. What are the absolute first steps I should take?
A: Before storing, you must establish a baseline purity. This is a cornerstone of good laboratory practice and creates a reference point for all future stability checks.
-
Initial Analysis: Immediately run a purity analysis. A High-Performance Liquid Chromatography (HPLC) analysis is ideal. (See Protocol 1 in Section 4). A simple Thin-Layer Chromatography (TLC) can also serve as a quick qualitative check.
-
Proper Storage: Immediately transfer the compound to the recommended storage conditions (≤ -20°C, dark, under inert gas) after taking a small sample for analysis[2][11].
Q2: My compound is a crystalline solid. Do I really need to backfill the vial with argon?
A: Yes, and this is a critical point. While degradation is slower in the solid state, it is not non-existent. Two primary risks persist:
-
Surface Oxidation: The surface layer of the powder is exposed to the vial's headspace. If this contains oxygen, slow oxidation of the pyrrolopyridine ring can occur over time[3].
-
Water Adsorption: Solids can adsorb moisture from the air, creating a microenvironment on the crystal surface where hydrolysis of the methyl ester can be initiated[7]. The methyl ester group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid and methanol, fundamentally altering your molecule[6][12].
Q3: After a few months in storage, I see a new, more polar spot on my TLC plate. What is the likely culprit?
A: The most probable identity of a new, more polar impurity is the corresponding carboxylic acid, 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . This is the product of ester hydrolysis. Carboxylic acids are significantly more polar than their corresponding methyl esters, causing them to have a lower Rf value on normal-phase TLC. This degradation pathway is accelerated by the presence of trace moisture and can be catalyzed by any acidic or basic impurities[5][13].
Q4: Can I store this compound in solution for easier use in my experiments?
A: Storing in solution is strongly discouraged for anything other than daily working stocks. If you must, the choice of solvent is critical.
-
Recommended: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure you are using a freshly opened bottle or a properly dried solvent.
-
Avoid: Protic solvents like Methanol or Ethanol. These can participate in transesterification or contribute to hydrolysis. Avoid solvents like DMSO, as even anhydrous grades can be hygroscopic and absorb water over time. Never use aqueous buffers for storage.
Q5: The compound has turned slightly yellow/brown over time. Is it still usable?
A: A color change is a clear visual indicator of degradation. The parent 7-azaindole is described as an off-white to light yellow powder[5]. A shift towards brown often indicates the formation of complex oxidative byproducts. While the bulk of the material may still be the desired compound, the presence of these impurities can interfere with subsequent reactions or biological assays. You must re-qualify the material's purity via HPLC or NMR before use. If the purity has dropped significantly, purification by column chromatography or recrystallization may be necessary.
Section 3: Troubleshooting Degradation
Visualizing Potential Degradation Pathways
The two most common degradation pathways for this molecule are hydrolysis and oxidation. Understanding these pathways helps in diagnosing the source of impurity formation.
Caption: Primary degradation routes for the target compound.
Troubleshooting Logic Flow
If you suspect degradation, use this decision tree to identify the likely cause and implement the correct solution.
Caption: A decision tree for troubleshooting degradation.
Section 4: Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Monitoring
This self-validating protocol allows you to quantify the purity of your compound over time.
Objective: To establish a reliable HPLC method to determine the purity of this compound and detect the primary hydrolysis impurity.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
HPLC-grade Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV/Vis or DAD detector
Methodology:
-
Sample Preparation (t=0, Baseline):
-
Accurately prepare a stock solution of your compound at ~1 mg/mL in Acetonitrile.
-
From the stock, prepare a working solution at ~50 µg/mL by diluting with a 50:50 mixture of Acetonitrile and Water. This ensures compatibility with the initial mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Scan from 210-400 nm; monitor at the compound's λmax (approx. 254 nm and 280 nm).
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Analysis and Interpretation:
-
Inject the baseline sample (t=0). The main peak is your target compound. Record its retention time and peak area %.
-
The hydrolysis product (carboxylic acid) will elute earlier than the parent ester due to its increased polarity.
-
Oxidative byproducts may elute earlier or later, but will be distinguishable from the main peak.
-
Integrate all peaks and calculate the purity by dividing the main peak area by the total area of all peaks.
-
-
Stability Monitoring:
-
After storing the solid compound under the recommended conditions for a set period (e.g., 1, 3, or 6 months), prepare a new sample using the exact same procedure.
-
Run the HPLC analysis using the same method.
-
Compare the new chromatogram to the baseline (t=0). Any increase in the area of the hydrolysis peak or the appearance of new peaks indicates degradation.
-
References
- 1. tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate | 956485-62-4 | Benchchem [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. researchgate.net [researchgate.net]
- 4. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. lobachemie.com [lobachemie.com]
- 8. This compound, CasNo.351439-07-1 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 9. Photophysics of a novel optical probe, 7-azaindole and an antiviral agent, hypericin | Semantic Scholar [semanticscholar.org]
- 10. Methyl Esters [organic-chemistry.org]
- 11. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 12. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 13. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Reactions of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate and related 7-azaindole scaffolds. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of this important heterocyclic building block.
Introduction to the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry due to its structural similarity to indole and its ability to act as a bioisostere, often leading to improved pharmacokinetic properties.[1] this compound is a versatile intermediate, offering multiple reactive sites for further elaboration. However, the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring can lead to unique reactivity and unexpected side reactions. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reactions at the Ester Functional Group
The methyl ester at the 4-position is a common handle for further modification, typically through hydrolysis followed by amide coupling.
Question 1: I am having trouble with the saponification (hydrolysis) of my this compound. The reaction is either incomplete or I see significant decomposition. What are the likely causes and how can I optimize this reaction?
Answer:
Incomplete hydrolysis or decomposition during the saponification of 7-azaindole esters are common issues. The stability of the 7-azaindole ring system can be sensitive to harsh basic conditions and elevated temperatures.
Causality and Optimization:
-
Base Strength and Temperature: Strong bases like sodium hydroxide at high temperatures can lead to decomposition of the heterocyclic core. It is often preferable to use milder bases like lithium hydroxide (LiOH) at or below room temperature.
-
Solvent System: A mixture of a water-miscible organic solvent (like THF, methanol, or dioxane) and water is typically used to ensure solubility of the starting material. The ratio of the solvents can be critical.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to basic conditions, which can promote side reactions.
Troubleshooting Flowchart: Saponification
Caption: Troubleshooting workflow for ester hydrolysis.
Recommended Protocol for Saponification:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of lithium hydroxide monohydrate (1.5-2.0 eq) in water dropwise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~4-5 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Question 2: My amide coupling reaction between the 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and an amine is giving a low yield. What coupling reagents and conditions are recommended?
Answer:
Low yields in amide coupling reactions can result from inefficient activation of the carboxylic acid, side reactions, or difficult purification.
Causality and Optimization:
-
Coupling Reagents: Standard peptide coupling reagents are generally effective. Common choices include HATU, HBTU, or T3P, often in combination with a non-nucleophilic base like DIPEA or triethylamine.[2]
-
Reaction Temperature: Running the reaction at room temperature is usually sufficient. Elevated temperatures can sometimes lead to racemization if chiral amines are used or promote side reactions.
-
Stoichiometry: Ensure you are using a slight excess of the amine and coupling reagent (typically 1.1-1.2 equivalents each) relative to the carboxylic acid.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are standard choices.
| Coupling Reagent | Base | Typical Solvent | Key Advantages |
| HATU | DIPEA | DMF | High efficiency, low racemization |
| HBTU | DIPEA | DMF | Common and effective |
| T3P | Pyridine or DIPEA | DMF, DCM | Strong activating agent |
Recommended Protocol for Amide Coupling:
-
Dissolve the 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Reactions at the Pyrrole N-H
The N-H of the pyrrole ring is a common site for functionalization, but regioselectivity can be a concern.
Question 3: I am trying to perform an N-alkylation or N-arylation on this compound, but I am getting a mixture of N-1 (pyrrole) and N-7 (pyridine) substituted products. How can I improve the regioselectivity for N-1 substitution?
Answer:
Achieving high regioselectivity in the N-functionalization of 7-azaindoles is a common challenge. The pyrrole nitrogen (N-1) is generally more nucleophilic than the pyridine nitrogen (N-7). However, reaction conditions can influence the selectivity.
Causality and Optimization:
-
Base Selection: The choice of base is critical. For N-alkylation, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF at low temperatures generally favors deprotonation of the more acidic pyrrole N-H, leading to selective N-1 alkylation. For N-arylation, copper-catalyzed Chan-Lam coupling or palladium-catalyzed Buchwald-Hartwig amination are common methods.[3]
-
Protecting Groups: In complex syntheses, it may be necessary to protect the N-1 position to direct reactions to other parts of the molecule. Common protecting groups for the 7-azaindole N-H include Boc, SEM, and tosyl groups.
Troubleshooting Flowchart: N-Alkylation/Arylation Regioselectivity
Caption: Decision tree for improving N-1 regioselectivity.
Recommended Protocol for N-1 Alkylation:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Section 3: Reactions on the Pyridine Ring
The pyridine ring of the 7-azaindole scaffold is electron-deficient and generally undergoes nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present. Electrophilic aromatic substitution is difficult.
Question 4: I want to introduce a substituent on the pyridine ring. What are the best strategies for this?
Answer:
Functionalization of the pyridine ring typically requires a two-step approach: introduction of a leaving group (usually a halogen) followed by a cross-coupling reaction or nucleophilic substitution.
Causality and Optimization:
-
Halogenation: Direct halogenation of the 7-azaindole core can be challenging and may lead to a mixture of products. It is often more strategic to build the 7-azaindole ring from an appropriately substituted pyridine precursor.
-
Cross-Coupling Reactions: If you have a halo-substituted 7-azaindole, palladium-catalyzed cross-coupling reactions are highly effective.
-
Suzuki Coupling: For C-C bond formation with boronic acids.
-
Buchwald-Hartwig Amination: For C-N bond formation with amines.[1]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
-
-
Nucleophilic Aromatic Substitution (SNAr): A halogen on the pyridine ring (especially at the 4- or 6-positions) can be displaced by strong nucleophiles. The reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.
Experimental Workflow: Pyridine Ring Functionalization
Caption: General strategies for pyridine ring functionalization.
Question 5: I am performing a deprotection of a SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative and observing a significant amount of an unexpected, higher molecular weight byproduct. What is happening?
Answer:
This is a known issue in the deprotection of SEM-protected 7-azaindoles, especially those with an aryl group at the 2-position. The byproduct is likely a tricyclic eight-membered ring.[4]
Causality and Mitigation:
-
Mechanism of Formation: During the acidic cleavage of the SEM group (e.g., with TFA), formaldehyde is released. This liberated formaldehyde can then undergo an electrophilic aromatic substitution with the electron-rich 2-aryl-7-azaindole core, leading to the formation of the undesired tricycle.[4]
-
Troubleshooting:
-
Scavengers: The addition of a formaldehyde scavenger to the reaction mixture can help to mitigate this side reaction.
-
Milder Conditions: Exploring alternative, milder deprotection conditions may avoid the formation of formaldehyde. For example, using TBAF, although it may require optimization.[4]
-
Alternative Protecting Groups: If this side reaction is persistent, consider using a different N-protecting group in your synthetic route that does not generate formaldehyde upon cleavage, such as a Boc or tosyl group.
-
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Identifying and removing impurities from "Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate"
Welcome to the technical support center for Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 351439-07-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, analysis, and purification of this versatile heterocyclic building block. As a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents, ensuring its purity is paramount for reproducible and reliable downstream results.[1][2]
This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a supplied sample of this compound?
A1: While suppliers aim for high purity, several types of impurities can arise from the synthetic process. Based on common synthetic routes for pyrrolopyridines, potential impurities include:
-
Starting Materials: Incomplete reaction can leave residual starting materials.
-
Reagents and Catalysts: Trace amounts of coupling reagents (e.g., palladium catalysts from Suzuki or Buchwald-Hartwig reactions), bases (e.g., potassium carbonate), and solvents can persist.[3]
-
Side-Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common byproduct, especially if the compound is exposed to moisture or non-neutral pH. Positional isomers formed during the cyclization step of the pyrrole ring are also a possibility.
-
Degradation Products: The pyrrolopyridine core is generally stable, but prolonged exposure to harsh acidic/basic conditions, high temperatures, or UV light can lead to degradation.[4]
Q2: How should I properly store this compound to maintain its integrity?
A2: To minimize degradation and moisture absorption, store this compound under the following conditions:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Keep in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Container: Use a tightly sealed container, preferably with a secondary seal like Parafilm, to prevent moisture ingress.
Q3: What is the best initial approach to assess the purity of a newly received batch?
A3: A multi-faceted approach is recommended for a comprehensive purity assessment.
-
¹H NMR: This is the first and most crucial step. It confirms the compound's identity and can reveal the presence of organic impurities, even at low levels. Pay close attention to the integration of protons and the presence of unexpected signals.
-
LC-MS: This technique is invaluable for detecting non-volatile impurities and confirming the molecular weight of the main component.[5] It provides a more accurate purity percentage (by UV absorbance) than NMR.
-
HPLC/UPLC: For quantitative analysis of purity, a calibrated HPLC or UPLC method is the gold standard.[6]
The following table summarizes the primary analytical techniques for quality control:
| Technique | Primary Use | Information Gained |
| ¹H NMR | Identity confirmation & impurity detection | Structural verification, presence of organic impurities/solvents |
| LC-MS | Purity assessment & impurity identification | Purity percentage (%), molecular weight of impurities |
| HPLC/UPLC | Quantitative purity analysis | High-resolution separation, precise quantification of impurities |
| GC-MS | Residual solvent analysis | Identification and quantification of volatile organic compounds |
Troubleshooting Guide: Impurity Identification & Removal
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My ¹H NMR spectrum shows several unexpected small peaks. How can I determine their source?
Answer: Unidentified peaks in an NMR spectrum can be unsettling. A systematic approach is key to identifying their origin.
Step 1: Identify Obvious Impurities.
-
Residual Solvents: Compare the chemical shifts of the unknown peaks to common laboratory solvents (e.g., EtOAc, DCM, Acetone, Toluene).
-
Water: A broad peak, typically between 1.5-4.5 ppm (depending on the solvent), often indicates the presence of water.
Step 2: Look for Structurally Related Impurities.
-
Hydrolysis Product: The most common related impurity is the carboxylic acid formed by hydrolysis of the methyl ester. Look for the disappearance of the methyl singlet (around 3.9 ppm) and the appearance of a very broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton.
-
Starting Materials: Refer to the synthesis scheme used to prepare the compound. Compare the unknown signals to the NMR spectra of the starting materials.
Step 3: Utilize 2D NMR Techniques.
-
If the identity is still unclear, a 2D NMR experiment like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, which can be invaluable in piecing together the structure of an unknown impurity.
Workflow for NMR Impurity Investigation
Caption: Workflow for identifying unknown peaks in ¹H NMR spectra.
Problem 2: My LC-MS analysis shows a major impurity peak with a mass of [M-14]+. What is it and how do I remove it?
Answer: An impurity with a mass corresponding to [M-14]+ (or more accurately, a mass difference of 14.01565 Da) relative to your product is almost certainly the demethylated carboxylic acid. This occurs via hydrolysis of the methyl ester.
Cause: This is typically caused by exposure to moisture, often in the presence of mild acid or base, during workup, purification, or storage.
Removal Strategy: Flash Column Chromatography
The polarity difference between the methyl ester (your product) and the carboxylic acid (the impurity) is significant, making silica gel column chromatography the most effective method for separation. The carboxylic acid will have a much stronger interaction with the silica gel.
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: Dissolve the impure compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it in vacuo until you have a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 90:10) as the mobile phase. Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 80:20 Hexane:EtOAc). Your product, the methyl ester, is less polar and will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient might be from 20% EtOAc to 50% EtOAc. The more polar carboxylic acid impurity will remain strongly bound to the silica and will elute much later, or not at all, under these conditions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your pure product.
-
Collection & Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Problem 3: My product is only ~85% pure after initial synthesis and workup, with multiple impurities. What is the best purification strategy?
Answer: For complex impurity profiles, a multi-step purification strategy may be necessary. The choice depends on the nature of the impurities and the desired final purity.
Decision Tree for Purification Method Selection
Caption: Decision-making guide for selecting a purification strategy.
Strategy 1: Recrystallization (If Applicable) If your product is a crystalline solid, recrystallization is a powerful and scalable first step.
-
Solvent Screening: Test solubility in various solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: Dissolve the impure compound in a minimal amount of the hot solvent. Allow it to cool slowly. The product should crystallize out, leaving impurities behind in the solvent. Filter the crystals and wash with a small amount of cold solvent.
Strategy 2: Column Chromatography This is the most versatile technique. Follow the protocol described in "Problem 2." It is highly effective at removing impurities with different polarities.[6]
Strategy 3: Preparative HPLC If column chromatography fails to provide the desired purity, or if impurities are very close in polarity (co-eluting), preparative HPLC is the ultimate solution for achieving >99.5% purity. This method offers the highest resolution but is more resource-intensive.
References
- 1. METHYL 2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE [myskinrecipes.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 808137-94-2|Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds such as Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a derivative of the privileged 7-azaindole scaffold, precise structural data underpins any subsequent structure-activity relationship (SAR) studies and rational drug design efforts.[1][2] This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
As Senior Application Scientists, our perspective is grounded in the practical realities of chemical research, where the choice of analytical methodology is a critical decision driven by the need for accuracy, efficiency, and depth of information. This document moves beyond a mere listing of techniques to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating trustworthy and authoritative data.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique yields a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with unparalleled precision, providing a definitive and absolute structural confirmation.[3][4]
While a specific crystal structure for this compound is not publicly available as of this writing, the power of the technique can be illustrated through the numerous crystal structures of closely related 7-azaindole derivatives that have been deposited in crystallographic databases.[5][6][7] These structures provide invaluable insights into the binding modes of this scaffold in various biological targets, such as kinases.[1][2][7]
Experimental Workflow: X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following workflow outlines the critical steps, emphasizing the rationale behind each stage.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. The goal is to obtain a single, well-ordered crystal free of defects.
-
Protocol:
-
Dissolve highly purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate) to near saturation.
-
Employ a slow crystallization technique. Slow evaporation of the solvent from a loosely covered vial at room temperature is a common starting point.
-
Alternative methods include vapor diffusion (liquid or solid) or cooling a saturated solution.
-
Monitor for the formation of small, transparent crystals with well-defined faces over several days to weeks.
-
2. Crystal Selection and Mounting:
-
Rationale: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) must be selected for analysis.[8]
-
Protocol:
-
Under a microscope, select a suitable crystal and mount it on a cryoloop.
-
The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
3. Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.
-
Protocol:
-
Center the mounted crystal on a modern single-crystal X-ray diffractometer.
-
A series of diffraction images are collected as the crystal is rotated. The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map, which is then refined to yield the final, precise atomic model.
-
Protocol:
-
The diffraction data are integrated, scaled, and corrected for experimental factors.
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial structural model.
-
The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.
-
Hydrogen atoms are typically located from the difference Fourier map and refined.
-
The final model is validated using metrics such as R-factors and goodness-of-fit.
-
Orthogonal Validation: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides an unambiguous solid-state structure, NMR spectroscopy and mass spectrometry are indispensable for confirming the covalent structure and providing information about the molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule.[9] For a compound like this compound, a suite of 1D and 2D NMR experiments can confirm the proposed structure.
Detailed Experimental Protocol: NMR Structural Elucidation
1. Sample Preparation:
-
Protocol:
2. Data Acquisition:
-
Protocol:
-
¹H NMR: Provides information on the number, environment, and coupling of protons.
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information on the spatial proximity of protons, aiding in stereochemical assignments if applicable.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural confirmation.[11][12]
Detailed Experimental Protocol: Mass Spectrometry Analysis
1. Sample Preparation and Introduction:
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a liquid chromatography (LC) system for separation from any impurities.
-
2. Data Acquisition:
-
Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Use a technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the confident determination of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information. For this compound, expected fragments would correspond to the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).[13][14][15]
-
Comparative Analysis of Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Covalent structure, connectivity, electronic environment of atoms in solution | Molecular formula (HRMS), connectivity through fragmentation patterns |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm) | 5-10 mg of pure, soluble material | Microgram to nanogram quantities |
| State of Matter | Solid state | Solution state | Gas phase (ions) |
| Ambiguity | Unambiguous for the solid-state structure | Can be ambiguous for complex stereochemistry or constitution | Can be ambiguous; isomers may show similar fragmentation |
| Key Advantage | Definitive 3D structure | Provides information on solution-state structure and dynamics | High sensitivity and ability to determine elemental composition |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow | Does not provide absolute 3D structure or bond lengths | Does not provide detailed 3D structural information |
Conclusion: An Integrated Approach to Structural Validation
For the definitive structural validation of a novel compound like this compound, no single technique provides a complete picture. While single-crystal X-ray crystallography offers the "gold standard" for absolute, unambiguous 3D structural determination in the solid state, it is imperative to complement this with data from NMR spectroscopy and mass spectrometry.[16] This integrated approach ensures the confirmation of the covalent structure, provides insights into its solution-state conformation, and verifies its elemental composition. For drug development professionals, this rigorous, multi-faceted validation is the bedrock upon which all further research and development activities are built.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. excillum.com [excillum.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. researchgate.net [researchgate.net]
- 14. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Differentiating Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate and Its Positional Isomers
Introduction: The Strategic Importance of Isomerism in the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structure, a bioisosteric analog of indole where a carbon atom in the benzene ring is replaced by nitrogen, allows it to mimic the natural indole while offering unique properties such as altered hydrogen bonding capabilities, dipole moment, and metabolic stability.[1] This has led to its incorporation into a multitude of clinically significant molecules, particularly as a core component of protein kinase inhibitors targeting pathways like FGFR, PI3K, and CSF1R.[2][3][4]
However, the functionalization of this scaffold introduces the critical challenge of positional isomerism. The placement of a substituent, such as a methyl carboxylate group, is not a trivial detail; it fundamentally dictates the molecule's electronic, steric, and physicochemical properties. This, in turn, profoundly impacts its interaction with biological targets, often leading to dramatic differences in efficacy, selectivity, and safety profiles. For researchers in drug discovery and chemical synthesis, the ability to unambiguously synthesize, identify, and differentiate these isomers is paramount.
This guide provides an in-depth comparison of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its key positional isomers. We will move beyond a simple listing of properties to explore the causal relationships between structure and observable data, providing field-proven experimental protocols for their differentiation and underscoring the structure-activity relationships (SAR) that make this chemical space so compelling.
The Isomers in Focus: A Structural Overview
The core of our comparison is this compound and its primary positional isomers, where the methyl carboxylate group is located at other available positions on the bicyclic ring system. All share the same molecular formula (C₉H₈N₂O₂) and molecular weight (176.17 g/mol ), making their differentiation impossible by mass spectrometry alone.
Caption: Key positional isomers of Methyl 1H-pyrrolo[2,3-b]pyridine-carboxylate.
Comparative Physicochemical and Spectroscopic Analysis
The subtle shift in the position of the electron-withdrawing methyl carboxylate group creates distinct physicochemical and spectroscopic fingerprints for each isomer.
Table 1: Key Properties of Methyl 1H-pyrrolo[2,3-b]pyridine-carboxylate Isomers
| Property | 4-Carboxylate Isomer | 5-Carboxylate Isomer | 3-Carboxylate Isomer | 2-Carboxylate Isomer |
| CAS Number | 351439-07-1[5] | 849067-96-5[6] | 184557-79-1 (acid)[7] | 136818-50-3 (acid)[8] |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ | C₉H₈N₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 176.17[5] | 176.17[6] | 176.17 | 176.17 |
| Predicted Polarity | High | Moderate | Moderate-Low | Low |
| ¹H NMR (Pyrrole H) | H2, H3 | H2, H3 | H2 | H3 |
| ¹H NMR (Pyridine H) | H5, H6 | H4, H6 | H4, H5, H6 | H4, H5, H6 |
Causality in Spectroscopic Signatures: An NMR Deep Dive
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing these isomers. The position of the methyl carboxylate group directly influences the electron density of the surrounding protons, leading to predictable variations in their chemical shifts.
-
¹H NMR Spectroscopy:
-
4-Carboxylate: The carboxylate group at C4 will significantly deshield the adjacent protons at C3 (pyrrole ring) and C5 (pyridine ring), causing them to appear at a lower field (higher ppm) compared to the unsubstituted 7-azaindole.
-
5-Carboxylate: This isomer will show strong deshielding effects on the adjacent protons at C4 and C6 of the pyridine ring. The protons on the pyrrole ring (C2, C3) will be less affected.
-
3-Carboxylate: The electron-withdrawing effect is primarily felt by the adjacent C2 proton on the pyrrole ring. The pyridine ring protons will be relatively unperturbed compared to the 4- and 5-isomers.
-
2-Carboxylate: Here, the C3 proton of the pyrrole ring will be the most affected. This isomer often presents the simplest pyrrole region of the spectrum, showing a single proton signal.
-
These differences in chemical shifts, combined with the unique spin-spin coupling patterns of the pyridine ring protons for each isomer, provide a definitive structural fingerprint.
Experimental Protocols for Isomer Differentiation
The following protocols provide a robust, self-validating workflow for separating and identifying the target isomers.
Caption: Workflow for the separation and confirmation of azaindole isomers.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method leverages the subtle polarity differences between the isomers for effective separation.
-
Rationale: In reversed-phase chromatography, more polar compounds interact less with the nonpolar stationary phase (like C18) and elute earlier. The position of the polar methyl carboxylate group fine-tunes the overall molecular polarity. The 4-carboxylate isomer, with the ester adjacent to the pyridine nitrogen, is generally expected to be the most polar and thus have the shortest retention time.
-
Instrumentation & Columns:
-
HPLC system with UV detection (PDA detector recommended).
-
Stationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the isomer mixture in a 50:50 mixture of Acetonitrile and Water.
-
Equilibrate the column with the starting mobile phase conditions for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient method and record the chromatogram.
-
-
Expected Outcome: A chromatogram showing distinct peaks for each isomer, with retention times correlating inversely with their relative polarity. This method validates the presence of multiple isomers and allows for their quantification and preparative isolation.[9]
Protocol 2: ¹H NMR Spectroscopic Analysis
This protocol provides the definitive structural confirmation of each separated isomer.
-
Rationale: As previously discussed, the chemical environment of each proton is unique to a specific isomer, providing an unambiguous fingerprint.
-
Instrumentation & Reagents:
-
NMR Spectrometer (400 MHz or higher recommended).
-
Deuterated Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide) is an excellent choice due to its ability to dissolve a wide range of compounds and its high boiling point.
-
-
Procedure:
-
Prepare the sample by dissolving ~5 mg of the pure isomer (or collected HPLC fraction after solvent removal) in ~0.6 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and referencing to the residual DMSO peak at ~2.50 ppm).
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the isomer's identity.[10][11]
-
-
Self-Validation: The resulting spectrum must match the predicted pattern for a given isomer. For example, identification of the 4-carboxylate isomer requires observing characteristic downfield shifts for protons H-3 and H-5 and the appropriate coupling constants for the pyridine ring system.
Structure-Activity Relationship (SAR) Insights
The biological significance of this isomerism cannot be overstated. In drug design, the carboxylate group can act as a crucial hydrogen bond acceptor or a point for further chemical elaboration.
-
Kinase Inhibition: In many kinase inhibitors, the 7-azaindole core acts as a "hinge-binder," forming hydrogen bonds with the protein backbone. The position of a substituent like a methyl carboxylate can drastically influence this binding. For example, research on FGFR inhibitors has shown that introducing groups at the 5-position can form productive hydrogen bonds with the protein, significantly enhancing potency.[12][13] A carboxylate at the 4-position, however, would project into a different region of the binding pocket, potentially causing a steric clash or failing to make a favorable interaction, leading to a loss of activity.
-
Modulation of Physicochemical Properties: The isomerism also affects properties like solubility and cell permeability. An isomer with strong intramolecular hydrogen bonding might exhibit lower aqueous solubility but higher membrane permeability compared to an isomer where the functional groups are more exposed. These are critical considerations in the optimization of a drug candidate.
Conclusion
The comparison of this compound with its positional isomers is a clear demonstration of a fundamental principle in chemical and pharmaceutical sciences: structure defines function. While these molecules share the same atoms, their unique arrangement leads to distinct properties that can be reliably differentiated through standard analytical techniques like HPLC and NMR. For the medicinal chemist, understanding these differences is not merely an academic exercise; it is the basis for rational drug design, enabling the strategic placement of functional groups to optimize biological activity and develop safer, more effective therapeutics. The protocols and insights provided herein serve as a practical guide for navigating the complexities of the potent and versatile 7-azaindole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 1H-pyrrolo 2,3-b pyridine-4-carboxylate AldrichCPR 351439-07-1 [sigmaaldrich.com]
- 6. 1H-ピロロ[2,3-b]ピリジン-5-カルボン酸 メチル エステル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | C9H8N2O2 | CID 21110084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2 | CID 7144623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. 1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID(136818-50-3) 1H NMR spectrum [chemicalbook.com]
- 11. 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR spectrum [chemicalbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern drug discovery, the selection of the right building block is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic scaffolds available to medicinal chemists, the 7-azaindole core, and specifically Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate , has emerged as a privileged structure. This guide provides an in-depth comparison of this versatile building block with other common alternatives, supported by experimental insights and data, to illuminate its strategic advantages in the synthesis of complex, biologically active molecules.
The Rise of a Privileged Scaffold: Understanding the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of indole, where a nitrogen atom replaces the C-7 carbon. This seemingly subtle change introduces a range of beneficial properties, including the ability to modulate physicochemical characteristics like solubility and lipophilicity, and to form additional hydrogen bonds with biological targets, which can enhance binding affinity and selectivity.[1] The 7-azaindole nucleus is a cornerstone in the design of numerous kinase inhibitors, with several derivatives having been successfully developed into marketed drugs.[1][2]
Profiling this compound: A Versatile Synthetic Intermediate
This compound is a key derivative of the 7-azaindole family. The presence of the methyl carboxylate group at the 4-position provides a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities. This strategic placement of a reactive group on a privileged scaffold is what makes this building block particularly attractive for library synthesis and lead optimization campaigns.
Comparative Analysis: Unveiling the Advantages
The true value of this compound is best understood through a comparative lens against other commonly used building blocks in the synthesis of similar therapeutic agents.
Superiority in Kinase Inhibitor Synthesis
A significant body of research highlights the prevalence of the 7-azaindole scaffold in the development of potent and selective kinase inhibitors.[3][4] The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the purine core of ATP. This often leads to enhanced potency and selectivity compared to indole-based analogs.[1]
While direct, head-to-head comparative studies with identical reaction conditions are not always published, analysis of the synthetic routes towards various kinase inhibitors reveals trends in yields and reaction efficiency. For instance, in the synthesis of certain kinase inhibitors, the use of a pre-functionalized 7-azaindole core like this compound can streamline the synthetic sequence and potentially lead to higher overall yields compared to building the heterocyclic system from scratch or using less reactive starting materials.
Table 1: Conceptual Comparison of Building Blocks in Kinase Inhibitor Synthesis
| Building Block | Key Feature | Conceptual Advantages | Conceptual Disadvantages |
| This compound | Pre-functionalized 7-azaindole | Strategic handle for diversification, potential for improved yields and fewer steps. | Higher initial cost compared to simpler building blocks. |
| Indole-4-carboxylates | Bioisosteric analog | Readily available, well-established chemistry. | Lacks the key nitrogen at the 7-position for hinge binding in many kinases. |
| Other Azaindole Isomers (e.g., 4-, 5-, 6-azaindole) | Positional isomers | Offer different vectors for substitution and can modulate physicochemical properties. | May not possess the optimal geometry for binding to certain targets compared to the 7-azaindole.[2] |
| Pyrrolo[2,3-d]pyrimidines | Alternative heterocyclic core | Also a known kinase inhibitor scaffold.[5][6] | Different electronic properties and substitution patterns may lead to different biological activities and off-target effects. |
Enhanced Physicochemical and Pharmacokinetic Properties
The introduction of the nitrogen atom in the 7-azaindole scaffold can lead to improved aqueous solubility and a more favorable polar surface area (tPSA) compared to its indole counterpart. These are critical parameters in drug design that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for this compound is not always detailed in comparative studies, the general properties of the 7-azaindole class are well-documented to be advantageous in this regard.[2]
Experimental Protocols: Harnessing the Potential of this compound
The true utility of a building block is demonstrated through its successful application in synthesis. Below are representative, detailed experimental protocols for the functionalization of the 7-azaindole core, illustrating the practicality and versatility of this scaffold.
Protocol 1: Amide Coupling at the 4-Position
This protocol demonstrates the conversion of the methyl ester to an amide, a common transformation in the synthesis of bioactive molecules.
Step-by-Step Methodology:
-
Saponification: To a solution of this compound (1.0 eq) in a mixture of methanol and water, add lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
-
Amide Coupling: To a solution of the crude carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add the desired amine (1.1 eq), a coupling agent such as HATU or T3P (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).[7]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Caption: Workflow for the synthesis of amide derivatives.
Protocol 2: Suzuki-Miyaura Cross-Coupling on a Halogenated 7-Azaindole Intermediate
This protocol illustrates a common strategy where the 7-azaindole core is first halogenated to enable subsequent cross-coupling reactions.
Step-by-Step Methodology:
-
Halogenation: To a solution of a protected 7-azaindole in a suitable solvent, add a halogenating agent (e.g., N-iodosuccinimide for iodination) at a controlled temperature.
-
Monitor the reaction until completion and then proceed with a standard aqueous workup and purification to obtain the halogenated intermediate.
-
Suzuki-Miyaura Coupling: To a degassed mixture of the halogenated 7-azaindole (1.0 eq), the desired boronic acid or ester (1.2 eq), and a suitable base (e.g., K2CO3 or Cs2CO3) in a solvent system like dioxane/water, add a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like RuPhos Pd G2) and a ligand if necessary.[8]
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Logical Relationships in Drug Design: A Visual Representation
The decision to use this compound is often driven by a logical flow aimed at optimizing multiple parameters simultaneously.
Caption: Logical flow of drug design utilizing a strategic building block.
Conclusion: A Strategic Asset for Accelerated Drug Discovery
References
- 1. researchgate.net [researchgate.net]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: An In-Depth Evaluation of HPLC and GC Methodologies
In the landscape of pharmaceutical development, particularly in the synthesis of novel kinase inhibitors and other targeted therapies, the purity of key intermediates is a cornerstone of drug safety and efficacy. Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a crucial building block in the synthesis of compounds such as the JAK inhibitor Tofacitinib, is no exception. Its purity profile directly impacts the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering researchers and drug development professionals a detailed roadmap for selecting and implementing the most appropriate analytical technique.
This document moves beyond a mere recitation of protocols. It delves into the rationale behind experimental choices, grounded in the physicochemical properties of this compound and the fundamental principles of chromatography. We will explore the strengths and limitations of each technique, supported by experimental data and protocols designed for immediate application.
Understanding the Analyte: Physicochemical Properties
The Chromatographic Arena: HPLC vs. GC
The choice between HPLC and GC for purity analysis hinges on the analyte's volatility and thermal stability. HPLC is the workhorse of the pharmaceutical industry, ideally suited for separating non-volatile and thermally labile compounds. In contrast, GC excels in the analysis of volatile and thermally stable substances.
For this compound, its moderate polarity and potential for thermal degradation make HPLC the more intuitive first choice. However, with appropriate derivatization to increase volatility and thermal stability, GC can also be a powerful tool, particularly for detecting residual solvents and other volatile impurities.
Workflow for Purity Analysis of this compound
Caption: Workflow for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Preferred Method
HPLC, particularly in its reverse-phase mode, is exceptionally well-suited for the analysis of this compound. This is due to the compound's polarity and strong UV absorbance, which allows for sensitive detection.
-
Column Selection: A C18 column is the standard choice for reverse-phase chromatography of moderately polar compounds. The long alkyl chains provide a hydrophobic stationary phase that effectively retains the analyte and separates it from more polar impurities.
-
Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed. The acidic mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and better peak shapes. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.
-
Detector: A Diode Array Detector (DAD) or a UV-Vis detector is ideal. The aromatic nature of the pyrrolo-pyridine ring system results in strong UV absorbance, typically in the range of 254-320 nm, allowing for high sensitivity. A DAD has the added advantage of providing spectral data for each peak, which can aid in peak identification and purity assessment.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates for the main peak should be greater than 2000.
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by the area percent method.
-
Gas Chromatography (GC): A Complementary Technique
While HPLC is the primary method for assessing the purity of the main component and non-volatile impurities, GC is an invaluable tool for quantifying residual solvents and other volatile impurities that may be present from the synthesis process. Direct injection of this compound into a GC system can be challenging due to its low volatility and potential for thermal degradation in the hot injection port. Therefore, headspace GC is the preferred approach for volatile impurities.
-
Technique: Headspace GC is ideal for analyzing volatile compounds in a non-volatile matrix. By heating the sample in a sealed vial, the volatile impurities partition into the headspace gas, which is then injected into the GC, avoiding the introduction of the non-volatile main component onto the column.
-
Column Selection: A low-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), is suitable for separating a wide range of common organic solvents.
-
Detector: A Flame Ionization Detector (FID) is highly sensitive to organic compounds and is the standard detector for residual solvent analysis.
-
Instrumentation: A GC system equipped with a headspace autosampler and an FID.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Seal the vial immediately.
-
-
Analysis:
-
Analyze the sample and identify and quantify any residual solvents against a calibrated standard.
-
Data Comparison and Interpretation
The following table summarizes the key performance characteristics of HPLC and GC for the purity analysis of this compound.
| Parameter | HPLC | GC (Headspace) |
| Primary Application | Purity of the main component, non-volatile impurities, and degradation products. | Residual solvents and other volatile impurities. |
| Sample Volatility | Not required. | Required for analytes of interest. |
| Thermal Stability | Not required. | Required for analytes of interest. |
| Sensitivity | High (ng to pg range with UV detection). | Very high for volatile organics (pg to fg range with FID). |
| Selectivity | High, tunable with mobile phase and column chemistry. | High, based on boiling point and column interaction. |
| Instrumentation Cost | Moderate to High. | Moderate. |
| Analysis Time | Typically 20-30 minutes per sample. | Typically 20-40 minutes per sample. |
Conclusion: A Synergistic Approach
For a comprehensive purity assessment of this compound, a synergistic approach utilizing both HPLC and GC is recommended. HPLC serves as the primary tool for determining the purity of the main component and for identifying and quantifying any related substances, such as starting materials, byproducts, and degradation products. Its ability to handle non-volatile and thermally sensitive compounds makes it indispensable.
Complementing this, headspace GC is the gold standard for the analysis of residual solvents, which are critical process-related impurities that must be controlled within strict limits as defined by regulatory guidelines such as ICH Q3C. The use of both techniques provides a complete and robust purity profile, ensuring the quality and safety of this vital pharmaceutical intermediate.
This guide provides a robust framework for the purity analysis of this compound. As with any analytical method, validation in accordance with ICH Q2(R1) guidelines is essential to ensure the method is fit for its intended purpose.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships of 4-Carboxylate Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, the strategic selection and optimization of core scaffolds are paramount in the quest for novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, making it a valuable starting point for inhibitor design.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate core, offering a comparative perspective on how modifications to this scaffold influence biological activity, with a focus on kinase inhibition.
The 1H-Pyrrolo[2,3-b]pyridine Core: A Foundation for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is a bicyclic heterocycle that serves as a bioisostere of indole and purine.[4] This structural mimicry is a key factor in its ability to interact with the hinge region of the ATP-binding pocket of protein kinases, a critical interaction for inhibitory activity.[3] The nitrogen atom at position 7 and the pyrrole NH group can act as hydrogen bond donors and acceptors, further anchoring the molecule within the active site. The planarity of the ring system also facilitates favorable π-stacking interactions with aromatic residues in the kinase domain.
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on the influence of the methyl carboxylate group at the 4-position and compare its properties to other substitutions, drawing on data from various studies on related derivatives.
Synthesis of the Core Scaffold and its Analogs
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
General Synthetic Workflow
Caption: Generalized synthetic workflow for this compound and its analogs.
A detailed experimental protocol for the synthesis of a related derivative, 2-((1H-pyrrolo[2,3-b]pyridin-4-yl)methylamino)-5-fluoronicotinic acid, highlights a practical approach involving regioselective chlorination of 7-azaindole via the N-oxide, followed by a palladium-catalyzed cyanation/reduction sequence to introduce the C4-substituent.[5]
Structure-Activity Relationship (SAR) Studies: The Impact of the 4-Position
The substituent at the 4-position of the 1H-pyrrolo[2,3-b]pyridine core plays a crucial role in determining the compound's biological activity and selectivity profile. While direct SAR studies on a series of analogs varying only the 4-carboxylate group are not extensively published, we can infer its importance by comparing data from different studies on 4-substituted derivatives.
The Role of the 4-Carboxylate Group
The methyl carboxylate at the 4-position introduces a polar, hydrogen bond-accepting group. This functionality can engage in hydrogen bonding interactions with residues in the solvent-exposed region of the ATP-binding site. The ester itself is generally considered to be metabolically labile and can be hydrolyzed by esterases in vivo to the corresponding carboxylic acid.
Comparison with 4-Carboxamide Derivatives
A common modification of the 4-carboxylate is its conversion to a 4-carboxamide. This transformation can have a profound impact on the compound's properties:
-
Hydrogen Bonding: Primary and secondary amides introduce an additional hydrogen bond donor, which can lead to new or enhanced interactions with the target protein.
-
Metabolic Stability: Amides are generally more resistant to hydrolysis than esters, which can improve the compound's pharmacokinetic profile.
-
Lipophilicity and Solubility: The conversion of an ester to an amide can alter the molecule's lipophilicity and aqueous solubility, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
SAR studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors have shown that the nature of the amide substituent is critical for activity.[1] While this study focuses on the 2-position, the principles of amide substitution influencing potency and selectivity are broadly applicable.
Comparison with Other 4-Substituents
The 4-position has been explored with a variety of other substituents in the development of kinase inhibitors. For instance, in the development of CSF1R inhibitors, 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines were investigated, highlighting the importance of an amino group at this position for potent inhibition.[4]
The following table summarizes the general trends observed for different functionalities at the 4-position of the 1H-pyrrolo[2,3-b]pyridine scaffold, compiled from various studies on kinase inhibitors.
| Substituent at C4 | Potential Role in Binding | General Impact on Activity | Key Considerations |
| Methyl Carboxylate | Hydrogen bond acceptor. | Moderate activity, often serves as a synthetic handle. | Potential for in vivo hydrolysis to the carboxylic acid. |
| Carboxylic Acid | Can form salt bridges and strong hydrogen bonds. | Activity is target-dependent; can increase polarity. | May have poor cell permeability. |
| Amine (Primary/Secondary) | Hydrogen bond donor and acceptor. | Often crucial for potent inhibition by interacting with the hinge region or other key residues. | Can be a site of metabolism. |
| Carboxamide | Hydrogen bond donor and acceptor. | Can enhance potency and metabolic stability compared to esters. | The nature of the amide substituent is critical for SAR. |
| Hydroxymethyl | Hydrogen bond donor and acceptor. | Can provide additional interactions with the protein. | May be a site for glucuronidation. |
Comparative Performance: 1H-Pyrrolo[2,3-b]pyridine as a Kinase Inhibitor Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for a wide range of kinases. The following table provides a comparative overview of the performance of derivatives based on this scaffold against different kinase targets.
| Target Kinase | Key SAR Insights | Reported Potency (IC₅₀) | Reference |
| FGFR | Introduction of a trifluoromethyl group at the 5-position and a 3,5-dimethoxyphenyl group at the 3-position significantly improved potency. | 7-25 nM for FGFR1-3 | [6][7] |
| GSK-3β | Pyrrolo[2,3-b]pyridine derivatives have shown strong inhibitory activities. | As low as 0.22 nM | [3] |
| Cdc7 | Thiazolone and imidazolone derivatives at the 3-position led to potent, ATP-mimetic inhibitors. | As low as 7 nM | [8] |
| RSK2 | Introduction of a phenyl sulfonamide group to 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives resulted in potent inhibitors. | As low as 1.7 nM | [4] |
| TNIK | In-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor. | < 1 nM | [9] |
Experimental Protocols: In Vitro Kinase Inhibition Assay
To enable researchers to evaluate the performance of their own 1H-pyrrolo[2,3-b]pyridine derivatives, a generalized protocol for an in vitro kinase inhibition assay is provided below.
Luminescence-Based Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound and its analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (in Kinase Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate (in Kinase Assay Buffer). The final concentrations of ATP and substrate should be at or near their respective Km values.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. While the methyl carboxylate group itself can participate in hydrogen bonding, its true utility may lie in its role as a versatile synthetic handle for the introduction of other functional groups, such as carboxamides, that can enhance potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on systematic SAR studies that directly compare the effects of different substituents at the 4-position, including a range of amides, as well as bioisosteric replacements for the carboxylate group. Such studies, coupled with structural biology and computational modeling, will undoubtedly lead to the development of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the 7-Azaindole Scaffold: Benchmarking Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Kinase Assays
Introduction: The Power of the Privileged Scaffold
In the landscape of kinase inhibitor discovery, certain molecular architectures consistently emerge as foundational frameworks for potent and selective agents. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is one such "privileged scaffold." Its inherent ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an exceptional starting point for medicinal chemistry. This guide focuses on a representative of this class, Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, and provides a framework for benchmarking its performance. While direct inhibitory data for this specific ester is not extensively published, we will analyze the performance of closely related derivatives against key oncogenic kinases—FGFR, TNIK, and CDK8—to provide a robust performance benchmark. We will compare these derivatives against established clinical and preclinical inhibitors, offering researchers a comprehensive guide to experimental design and data interpretation.
The 7-Azaindole Advantage: Mechanism of Action
The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its structural mimicry of the adenine portion of ATP. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This arrangement allows for a bidentate hydrogen bonding interaction with the kinase hinge region, a critical anchoring point for ATP-competitive inhibitors. This fundamental binding mode provides a high-affinity foundation upon which selectivity and potency can be built through chemical modification at other positions of the ring system.
Comparative Performance Analysis
To contextualize the potential of the this compound scaffold, we will evaluate the performance of its close analogs against that of well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; lower values indicate greater potency.
Table 1: Performance Against Fibroblast Growth Factor Receptors (FGFR)
The FGFR family of receptor tyrosine kinases is a critical regulator of cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is a known driver in numerous cancers.[2]
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Notes |
| 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) | FGFR1 | 7 | Potent pan-FGFR inhibitor with a novel core scaffold.[2][3] |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| Ponatinib (AP24534) | FGFR1 | 2.2 | Multi-targeted inhibitor, also targets Abl, PDGFRα, VEGFR2, Src.[4] |
| FGFR2 | <40 | Potently inhibits FGFR-mediated signaling.[5] | |
| FGFR3 | <40 | ||
| FGFR4 | <40 | ||
| Infigratinib (NVP-BGJ398) | FGFR1 | 0.9 | Potent and selective pan-FGFR inhibitor.[6][7] |
| FGFR2 | 1.4 | ||
| FGFR3 | 1.0 | ||
| FGFR4 | 60 |
Table 2: Performance Against TRAF2- and NCK-Interacting Kinase (TNIK)
TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, a pathway frequently hyperactivated in cancers like colorectal cancer.[8][9][10]
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Notes |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | TNIK | <1 | Several compounds from this series showed potent inhibition.[11][12] |
| Staurosporine | TNIK | 0.25 | Broad-spectrum kinase inhibitor, often used as a positive control.[13] |
| GW5074 | TNIK | 1.6 | Reference compound.[13] |
Table 3: Performance Against Cyclin-Dependent Kinase 8 (CDK8)
CDK8 is a transcriptional regulator associated with the Mediator complex.[14] Its dysregulation is implicated as an oncogenic driver in various cancers, including colorectal cancer, by promoting β-catenin activity.[15][16]
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Notes |
| 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 22) | CDK8 | 48.6 | Potent Type II inhibitor.[17][18] |
| 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 46) | CDK8 | 57 | Developed as a potential treatment for psoriasis.[19] |
| Cdk8-IN-14 | CDK8 | Varies | Reference inhibitor used in assay development.[20] |
Experimental Design: The "Why" Behind the "How"
Causality Behind Experimental Choices:
-
Why ADP-Glo™? This format measures kinase activity by quantifying ADP, a direct product of the phosphotransferase reaction. Its high sensitivity, broad dynamic range, and resistance to compound interference make it superior to older methods like radiometric assays for high-throughput screening and accurate IC50 determination. The luminescent signal positively correlates with kinase activity, providing a straightforward data output.[21]
-
Why Recombinant Enzyme? Using a purified, recombinant kinase-cyclin complex (e.g., CDK8/Cyclin C) ensures that the measured inhibition is a direct effect on the target kinase, eliminating confounding variables from other cellular components.
-
Choice of Substrate: A generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate is used. The key is to use a substrate concentration at or near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors.
-
ATP Concentration: The ATP concentration is also typically set near its Km for the specific kinase. This mimics physiological conditions and ensures sensitivity to ATP-competitive inhibitors like our 7-azaindole scaffold. Deviating significantly from the Km can skew IC50 values.
Signaling Pathway Context and Experimental Workflow
Visualizing the biological context and the experimental procedure is crucial for a comprehensive understanding.
FGFR Signaling Pathway and Point of Inhibition
Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), causing receptor dimerization and autophosphorylation. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[22][23] 1H-pyrrolo[2,3-b]pyridine derivatives act by blocking the ATP binding site, thus preventing the initial autophosphorylation event.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 15. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene - CDK8 [maayanlab.cloud]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 23. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Azaindole Derivatives: Profiling Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate Against Key Structural Analogs
Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.[1] This bicyclic heterocycle, a bioisostere of indole, offers a unique combination of hydrogen bonding capabilities and electronic properties that make it an exceptional scaffold for designing targeted therapeutics.[2] Its ability to mimic the hinge-binding motif of ATP has rendered it particularly valuable in the development of kinase inhibitors.[3] The strategic placement of a nitrogen atom in the pyridine ring distinguishes it from indole, influencing physicochemical properties such as pKa and solubility, which are critical for drug development.[4] This guide provides an in-depth comparison of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate with other 7-azaindole derivatives, offering insights into how subtle structural modifications impact their biological performance, with a focus on kinase inhibition.
This compound: A Profile
This compound serves as a pivotal starting material and a key intermediate in the synthesis of a multitude of biologically active 7-azaindole derivatives. Its chemical structure features the core 7-azaindole scaffold with a methyl carboxylate group at the C4 position. This ester functionality is a critical handle for further chemical elaboration, allowing for the introduction of diverse pharmacophoric groups through amide bond formation or other coupling reactions.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Form | Solid | |
| InChI Key | XOGBBTNEIKWLPQ-UHFFFAOYSA-N |
While not typically the final active pharmaceutical ingredient, the properties of this ester are crucial for synthetic efficiency and can influence the overall characteristics of the final derivatives.
Comparative Analysis: The Impact of C4-Substitution on Biological Activity
The C4 position of the 7-azaindole scaffold is a key vector for chemical modification, and the nature of the substituent at this position profoundly influences the biological activity of the resulting compounds. Here, we compare the methyl carboxylate with other common C4-substituents.
From Ester to Amide: A Gateway to Enhanced Potency
The conversion of the C4-methyl ester to a carboxamide is a frequently employed strategy in the development of potent kinase inhibitors. This transformation introduces a hydrogen bond donor and allows for the exploration of a wide range of substituents on the amide nitrogen, enabling fine-tuning of the molecule's interaction with the target protein.
For instance, in the development of phosphodiesterase 4B (PDE4B) inhibitors, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides demonstrated that the amide portion plays a crucial role in determining potency and selectivity.[5] While this study focused on C2-carboxamides, the principle of leveraging the amide group for enhanced biological activity is broadly applicable across the 7-azaindole scaffold.
Structure-Activity Relationship (SAR) Insights
A review of anticancer 7-azaindole derivatives highlights that positions 1, 3, and 5 are the most actively modified sites for improving efficacy.[1] However, the C4 position often serves as an anchor point for larger substituents that can extend into solvent-exposed regions or form additional interactions with the target protein. The conversion of the C4-carboxylate to various amides allows for the introduction of alkyl, aryl, and heterocyclic moieties, which have been shown to be successful substitution patterns for enhancing anticancer activity.[1]
The Role of 7-Azaindole Derivatives as Kinase Inhibitors
The 7-azaindole scaffold is a prominent feature in numerous kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFRs).[6][7] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it an attractive therapeutic target.[8]
FGFR Inhibition: A Case Study
Experimental Protocols
Representative Synthesis of a 7-Azaindole Carboxylate Derivative
The following protocol is adapted from the synthesis of a related isomer, Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and illustrates a general method for preparing such compounds.[10]
Step 1: Transesterification
-
To a solution of ethyl 4-azaindole-2-carboxylate (1.0 eq) in methanol (MeOH), add potassium carbonate (K₂CO₃) (1.2 eq).
-
Stir the suspension at 55°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with water and stir for 15 minutes.
-
Collect the solid product by filtration and dry in a vacuum oven at 65°C for 3 hours to yield the desired methyl 4-azaindole-2-carboxylate.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory potency of 7-azaindole derivatives against a target kinase.[11][12]
1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., a 7-azaindole derivative) in 100% DMSO.
- Prepare a serial dilution of the test compound in the appropriate assay buffer.
- Prepare a solution of the target kinase in assay buffer.
- Prepare a solution of the kinase substrate and ATP in assay buffer.
2. Assay Procedure:
- Add the diluted test compound to the wells of a microplate.
- Add the kinase solution to each well.
- Initiate the kinase reaction by adding the substrate/ATP solution.
- Incubate the plate at a controlled temperature for a specific duration.
- Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each concentration of the test compound.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
General Synthetic Pathway for 7-Azaindole Derivatives
Caption: General synthetic route to C4-functionalized 7-azaindole derivatives.
FGFR Signaling Pathway and Inhibition
Caption: Simplified FGFR signaling pathway and the mechanism of inhibition by 7-azaindole derivatives.
Workflow for Comparative Kinase Inhibitor Screening
Caption: Workflow for the comparative screening of 7-azaindole kinase inhibitors.
Conclusion
This compound is a foundational building block in the synthesis of diverse and biologically active 7-azaindole derivatives. While it may not be the final effector molecule, its strategic importance lies in its utility as a synthetic intermediate. The conversion of the C4-carboxylate to amides and other functionalities is a proven strategy for enhancing the potency and selectivity of 7-azaindole-based compounds, particularly in the realm of kinase inhibitors. The comparative analysis of different C4-substituted derivatives underscores the critical role of this position in modulating interactions with biological targets. Further exploration of novel C4-substituents, enabled by the reactivity of the methyl carboxylate, will undoubtedly continue to yield promising new therapeutic candidates.
References
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. | Semantic Scholar [semanticscholar.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. As a Senior Application Scientist, my aim is to provide you with not just a procedure, but a framework for thinking about chemical waste management that is grounded in scientific principles and regulatory compliance.
Hazard Assessment and Identification
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound, a heterocyclic compound, should be handled as a hazardous substance.[1] Based on data for the compound and its structural analogs, the primary hazards include:
Given these hazards, all waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[1]
Table 1: Key Hazard and Disposal Information
| Property | Information | Source |
| CAS Number | 351439-07-1 | |
| Molecular Formula | C₉H₈N₂O₂ | |
| Physical Form | Solid | |
| Hazard Statements | H302, H315, H319, H335 | [2][3] |
| Signal Word | Warning | [2] |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE) - Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[5] Before beginning any work with this compound, ensure you are equipped with the following:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]
-
Hand Protection: Wear double-layered nitrile gloves. It is crucial to use proper glove removal technique to avoid skin contact.[7]
-
Body Protection: A fully-buttoned lab coat must be worn.[6]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with federal and local regulations. The following protocol provides a self-validating system for its safe disposal.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[1] Do not store acids and bases in metal containers.[9]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
Step 2: Labeling
The Environmental Protection Agency (EPA) requires that each waste container is properly labeled.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date of waste generation.
Step 3: Storage
Store sealed hazardous waste containers in a designated and secure waste accumulation area.[1] This area should be well-ventilated.[8] It is important to note that laboratories can have multiple satellite accumulation areas (SAAs), which must be at or near the point of generation and under the control of laboratory personnel.[11][12]
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or silica gel.[7]
-
Collection: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[1]
Final Disposal Decision Workflow
The final disposal method will depend on the quantity of waste and institutional and local regulations. The following diagram illustrates the decision-making process.
Caption: Decision workflow for the disposal of this compound.
Step 5: Final Disposal
The ultimate disposal of hazardous waste must be handled by professionals.
-
Institutional EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1]
-
Licensed Contractor: The EHS office will typically coordinate with a licensed hazardous waste disposal contractor for final disposal.
-
Incineration: For pyridine derivatives, controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective disposal method.[13][14]
Regulatory Compliance
Adherence to regulations is not optional. Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan to protect laboratory workers.[15][16]
By following this guide, you are not only ensuring your own safety but also contributing to a culture of safety and environmental responsibility within your organization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 351439-07-1 [sigmaaldrich.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. echemi.com [echemi.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. osha.gov [osha.gov]
- 16. osha.gov [osha.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key building block in pharmaceutical synthesis, requires meticulous handling to ensure the safety of laboratory personnel.[1] While its full toxicological profile has not been exhaustively investigated, the available safety data for this compound and its structural analogs, such as 7-azaindole derivatives, indicate potential for skin, eye, and respiratory irritation.[2][3][4] This guide provides a detailed, step-by-step approach to the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, grounded in established laboratory safety principles.
Understanding the Risks: A Proactive Approach to Safety
Given that the chemical, physical, and toxicological properties of many research chemicals are not fully characterized, a conservative approach to safety is paramount.[5] The primary routes of exposure to this compound in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE strategy must address all potential exposure pathways.
Core PPE Requirements: A Multi-Layered Defense
A risk-based assessment is crucial for determining the appropriate level of PPE. The following table summarizes the essential PPE for handling this compound in various laboratory scenarios.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions | Chemical Fume Hood | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Goggles and Face Shield | N95 Respirator (if not in a fume hood) | Laboratory Coat (fully buttoned) |
| Running reactions and work-up | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles | Not generally required if in a fume hood | Laboratory Coat (fully buttoned) |
| Handling spills | Emergency Ventilation | Heavy-duty Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Full-face Respirator with appropriate cartridge | Chemical-resistant Apron or Coveralls |
Step-by-Step PPE Protocol: Ensuring a Secure Barrier
Adherence to a strict protocol for donning and doffing PPE is as critical as the selection of the equipment itself. This systematic approach minimizes the risk of cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If working outside of a fume hood where dust or aerosols may be generated, don a fit-tested N95 respirator.
-
Eye and Face Protection: Put on safety goggles. For operations with a higher splash risk, such as transferring large volumes of solutions, a face shield should be worn over the goggles.[6][7][8]
-
Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they extend over the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: If double-gloved, remove the outer pair of gloves, peeling them off from the cuff downwards without touching the outer surface with bare skin.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing any potential contamination.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Respiratory Protection (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
PPE Selection and Use Logic
References
- 1. Cas 872355-63-0,METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE | lookchem [lookchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemscene.com [chemscene.com]
- 5. capotchem.cn [capotchem.cn]
- 6. pppmag.com [pppmag.com]
- 7. bvl.bund.de [bvl.bund.de]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
